molecular formula C5H6O3 B1357016 2,5-Dihydro-furan-2-carboxylic acid CAS No. 22694-55-9

2,5-Dihydro-furan-2-carboxylic acid

Cat. No.: B1357016
CAS No.: 22694-55-9
M. Wt: 114.1 g/mol
InChI Key: WZYOOTIVROCFMO-UHFFFAOYSA-N
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Description

2,5-Dihydro-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dihydro-furan-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dihydro-furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydro-furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydrofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOOTIVROCFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480174
Record name 2,5-Dihydro-2-furancarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22694-55-9
Record name 2,5-Dihydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22694-55-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dihydro-furan-2-carboxylic acid (CAS: 22694-55-9)

In the landscape of modern organic synthesis and drug discovery, the demand for novel, functionalized molecular scaffolds is perpetual. 2,5-Dihydro-furan-2-carboxylic acid, identified by its CAS number 22694-55-9 , emerges as a compelling heterocyclic compound with significant, yet not fully exploited, potential.[1][2][3][4] This molecule, featuring a partially saturated furan ring, a chiral center, and a reactive carboxylic acid moiety, represents a versatile building block for constructing complex molecular architectures.[5] Its structural attributes make it an attractive starting point for the development of novel bioactive compounds and advanced functional materials.[5] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, purification, applications, and safe handling.

Part 1: Core Physicochemical and Structural Profile

The synthetic utility of 2,5-Dihydro-furan-2-carboxylic acid is rooted in its distinct chemical properties and structural features. The presence of an alkene, an ether, and a chiral carboxylic acid within a single compact structure allows for a wide range of selective chemical transformations.

PropertyDataReference(s)
CAS Number 22694-55-9[1][2][6]
IUPAC Name 2,5-dihydrofuran-2-carboxylic acid[1][6]
Molecular Formula C₅H₆O₃[1][2][4][6]
Molecular Weight 114.10 g/mol [1][2][4][6]
SMILES String O=C(O)C1OCC=C1[1]
InChI Key WZYOOTIVROCFMO-UHFFFAOYSA-N[2][3][6]
Typical Purity ≥95% (Commercially Available)[1]
Appearance White to off-white or light yellow solid
Storage Conditions Store at 0-8 °C, protected from moisture[1]

Part 2: Synthesis, Purification, and Validation

While 2,5-Dihydro-furan-2-carboxylic acid is commercially available, understanding its synthesis and purification is crucial for researchers requiring high-purity material or custom derivatives.

Synthetic Strategy: A Note on Methodology

A survey of current literature reveals a notable scarcity of detailed, peer-reviewed protocols for the direct synthesis of 2,5-Dihydro-furan-2-carboxylic acid. Much of the related research focuses on its aromatic analogue, furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer.[7][8][9] However, based on fundamental principles of organic chemistry, a logical synthetic pathway can be proposed. A plausible approach involves the dehydration and cyclization of a suitable precursor, such as a protected 2-deoxypentose derivative, or via a cycloaddition reaction. The synthesis of the parent 2,5-dihydrofuran ring is documented, often proceeding through the dehydration of butene-1,4-diols.[10]

Below is a conceptual workflow illustrating a potential synthetic logic.

G cluster_0 Conceptual Synthesis Workflow Precursor Appropriate Diol or Unsaturated Precursor Cyclization Dehydration & Cyclization Precursor->Cyclization e.g., Acid Catalyst Modification Functional Group Modification Cyclization->Modification Introduction of Carboxylic Acid DHFC 2,5-Dihydro-furan-2-carboxylic acid (Target Molecule) Modification->DHFC

Caption: Conceptual workflow for the synthesis of the target molecule.

Protocol for Purification by Recrystallization

This protocol is adapted from established methods for purifying similar carboxylic acids like FDCA and 2-furoic acid, designed to remove residual starting materials and colored impurities.[11][12][13]

Causality: The principle of this protocol relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. Structurally similar impurities, such as oxidized or polymeric byproducts, are often less soluble or can be adsorbed by activated carbon.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude 2,5-Dihydro-furan-2-carboxylic acid in a minimum amount of hot solvent. A mixture of water and a co-solvent like ethanol or acetone may be effective. Rationale: Using a minimal volume of hot solvent ensures the solution is saturated, maximizing yield upon cooling.

  • Decolorization: To the hot solution, add a small amount (approx. 1-2% by weight) of activated carbon (e.g., Norite).[11] Rationale: Activated carbon has a high surface area that effectively adsorbs high molecular weight colored impurities.

  • Hot Filtration: Boil the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization. Rationale: This step removes insoluble impurities and the carbon adsorbent while the desired compound remains in solution.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for at least one hour to induce complete crystallization. Rationale: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the "mother liquor."

  • Isolation & Drying: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the purified product under vacuum.

Purity Validation by HPLC

The purity of the final product must be validated analytically. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[12]

HPLC Method ParameterExample Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detector UV at 210 nm or 254 nm
Injection Volume 10 µL

Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the identity of the purified compound.

Part 3: Applications in Research and Drug Development

The true value of 2,5-Dihydro-furan-2-carboxylic acid lies in its potential as a versatile synthetic intermediate.[5] Its functional handles can be selectively targeted to build molecular complexity.

G cluster_reactions Synthetic Transformations Core 2,5-Dihydro-furan-2-carboxylic acid Amide Amide Formation (Coupling Agents) Core->Amide R-NH₂ Ester Esterification (e.g., Fischer) Core->Ester R-OH, H⁺ Alkene Alkene Reactions (Epoxidation, Hydrogenation) Core->Alkene Various Reduction Carboxylic Acid Reduction (e.g., BH₃) Core->Reduction Alcohol

Caption: Synthetic potential of the core 2,5-dihydrofuran-2-carboxylic acid scaffold.

In Drug Development:

  • Scaffold for Bioactive Molecules: The chiral carboxylic acid is a common pharmacophore in numerous approved drugs. The dihydrofuran ring can serve as a bioisosteric replacement for other five-membered rings (e.g., cyclopentane, tetrahydrofuran) to modulate properties like polarity, metabolic stability, and binding interactions.

  • Pro-drug and Polymer Conjugation: The carboxylic acid group is an ideal handle for creating ester or amide linkages. This can be used to attach the molecule to a polymer backbone for controlled drug release or to create pro-drugs with enhanced bioavailability, drawing parallels to the pharmaceutical applications of FDCA.[14]

  • Building Block for Complex Syntheses: As a chiral building block, it can be incorporated into the total synthesis of natural products or complex drug candidates, providing a pre-built, functionalized heterocyclic core.

Part 4: Safety, Handling, and Storage

Proper handling of 2,5-Dihydro-furan-2-carboxylic acid is essential for laboratory safety. The available safety data from different suppliers shows some variation, underscoring the importance of consulting the specific Safety Data Sheet (SDS) provided with the product.

Hazard InformationDetailsReference(s)
GHS Pictogram(s) GHS06 (Toxic) or GHS07 (Warning)[2][6]
Signal Word Danger or Warning[2][6]
Hazard Statements H301: Toxic if swallowed.[2] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Precautionary Statements P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P405, P501[2][6]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[15]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area at the recommended temperature of 0-8 °C.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for toxic chemical waste.[15]

Conclusion and Future Outlook

2,5-Dihydro-furan-2-carboxylic acid (CAS: 22694-55-9) is a chemical building block of considerable synthetic interest. While it is overshadowed in the literature by its more famous relative, FDCA, its unique combination of a chiral center, a reactive alkene, and a carboxylic acid handle makes it a valuable tool for synthetic chemists. The primary challenges—and opportunities—lie in the development of efficient, scalable, and stereoselective synthesis routes. Future research focused on elucidating its synthesis and exploring the biological activity of its derivatives could unlock its full potential, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • 2,5-Dihydro-2-furancarboxylic acid | C5H6O3 | CID 12200717. PubChem, National Center for Biotechnology Information. [Link]

  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Center for Biotechnology Information. [Link]

  • A scalable carboxylation route to furan-2,5-dicarboxylic acid. Royal Society of Chemistry Publishing. [Link]

  • Synthesis of 2,5-dihydrofuran - US4231941A.
  • 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses. [Link]

  • METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1. European Patent Office. [Link]

  • Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub. [Link]

  • 2,5-Furandicarboxylic acid. Wikipedia. [Link]

  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. ResearchGate. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720. PubChem, National Center for Biotechnology Information. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • Purification of 2.5-furandicarboxylic acid. ResearchGate. [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. MDPI. [Link]

Sources

2,5-Dihydro-furan-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dihydro-furan-2-carboxylic Acid: Properties, Synthesis, and Reactivity Profile

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydro-furan-2-carboxylic acid, a chiral heterocyclic building block with significant potential in medicinal chemistry and materials science. While it remains a specialized reagent with less extensive literature compared to its aromatic analog, 2,5-furandicarboxylic acid (FDCA), its unique structural features—a reactive dihydrofuran ring and a versatile carboxylic acid handle—make it a molecule of considerable interest. This document consolidates known physicochemical data, outlines plausible synthetic strategies, and presents a scientifically grounded projection of its chemical reactivity. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in novel synthetic applications.

Introduction and Significance

2,5-Dihydro-furan-2-carboxylic acid (CAS 22694-55-9) is an unsaturated heterocyclic organic compound.[1][2][3] Its structure is characterized by a five-membered dihydrofuran ring containing a single endocyclic double bond and a carboxylic acid substituent at the C2 position, which is a chiral center. This combination of functionalities imparts a unique reactivity profile, distinguishing it from both saturated tetrahydrofuran derivatives and fully aromatic furan compounds.

The scientific interest in this molecule stems from its potential as a versatile synthetic intermediate. The carboxylic acid group serves as a classical anchor for a wide array of chemical transformations, including amidation and esterification, while the dihydrofuran moiety offers multiple sites for stereoselective functionalization. In the context of drug discovery, such scaffolds are valuable for constructing complex molecular architectures and exploring new chemical space. Its relationship to the well-studied, bio-based platform chemical FDCA suggests potential applications as a monomer for novel polymers with distinct properties from their furan-based counterparts.[4][5]

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2,5-Dihydro-furan-2-carboxylic acid is not widely published. However, its fundamental properties can be summarized from computational data and supplier information.

Data Summary
PropertyValueSource
IUPAC Name 2,5-dihydrofuran-2-carboxylic acidPubChem[1]
CAS Number 22694-55-9PubChem[1]
Molecular Formula C₅H₆O₃PubChem[1]
Molecular Weight 114.10 g/mol PubChem[1]
SMILES C1C=CC(O1)C(=O)OPubChem[1]
InChIKey WZYOOTIVROCFMO-UHFFFAOYSA-NPubChem[1]
Purity (Typical) ≥95%Advanced ChemBlocks[2]
Storage Store at 0-8 °CAdvanced ChemBlocks[2]
Projected Spectroscopic Profile

Based on its molecular structure, the following spectroscopic signatures can be anticipated:

  • ¹H NMR: The spectrum would be characterized by distinct signals for the two vinyl protons on the double bond, the diastereotopic protons of the CH₂ group, and the chiral proton at the C2 position adjacent to both the oxygen atom and the carboxyl group. A broad singlet for the carboxylic acid proton would also be present.

  • ¹³C NMR: Key signals would include those for the carboxylic carbon, the two sp² carbons of the double bond, the sp³ carbon of the CH₂ group, and the chiral sp³ carbon at C2.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by a broad O-H stretch characteristic of a carboxylic acid, a sharp C=O stretch for the carbonyl group, a C=C stretching vibration for the double bond, and C-O stretching bands for the ether linkage.

Synthesis Strategies

The synthesis of substituted dihydrofurans can be achieved through various established organic reactions.[6][7] While specific, high-yield protocols for 2,5-Dihydro-furan-2-carboxylic acid are not prevalent in the literature, plausible routes can be designed based on known methodologies.

Proposed Synthetic Workflow: Selective Reduction

A logical approach involves the selective reduction of a more readily available precursor, furan-2-carboxylic acid. This method avoids the complexities of de novo ring construction. The primary challenge lies in achieving partial reduction of the furan ring without affecting the carboxylic acid or over-reducing the system to the tetrahydrofuran derivative.

G cluster_0 Proposed Synthesis via Selective Reduction Start Furan-2-carboxylic Acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Intermediate1 Methyl Furan-2-carboxylate Step1->Intermediate1 Step2 Selective 1,4-Reduction (e.g., Birch Reduction or Catalytic Hydrogenation with controlled stoichiometry/catalyst) Intermediate1->Step2 Intermediate2 Methyl 2,5-Dihydro-furan-2-carboxylate Step2->Intermediate2 Step3 Deprotection (Hydrolysis) Intermediate2->Step3 End 2,5-Dihydro-furan-2-carboxylic Acid Step3->End

Caption: Proposed synthetic workflow for 2,5-Dihydro-furan-2-carboxylic acid.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, though not experimentally verified, procedure based on the workflow above. It is intended for conceptual guidance and requires optimization.

Step 1: Esterification of Furan-2-carboxylic Acid

  • Dissolve furan-2-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl furan-2-carboxylate.

Step 2: Selective Reduction

  • In a flask equipped for low-temperature reactions, dissolve the methyl furan-2-carboxylate (1.0 eq) in a mixture of dry THF and tert-butanol.

  • Cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

  • Add small pieces of lithium metal (2.5 eq) followed by the slow, dropwise addition of liquid ammonia until a persistent blue color is observed.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction carefully by the addition of ammonium chloride.

  • Allow the mixture to warm to room temperature, and extract with diethyl ether.

  • Wash, dry, and concentrate the organic phase to obtain the crude methyl 2,5-dihydro-furan-2-carboxylate.

Step 3: Hydrolysis

  • Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature until saponification is complete (monitored by TLC).

  • Acidify the mixture to pH ~2 with dilute HCl.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 2,5-Dihydro-furan-2-carboxylic acid. Purification may be achieved by column chromatography or recrystallization.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this molecule is governed by its three key structural features: the carboxylic acid, the carbon-carbon double bond, and the allylic ether system.

  • Carboxylic Acid Group: This functional group is expected to undergo standard transformations. It can be readily converted to esters, amides, acid chlorides, or reduced to the corresponding primary alcohol (2-(hydroxymethyl)-2,5-dihydrofuran). These reactions provide a robust platform for derivatization.[8][9]

  • Alkene Double Bond: The endocyclic double bond is susceptible to a range of electrophilic addition reactions, including hydrogenation (to yield tetrahydrofuran-2-carboxylic acid), halogenation, epoxidation, and dihydroxylation. These reactions allow for the introduction of new stereocenters and functional groups.

  • Allylic Ether System: The C-O bonds adjacent to the double bond are allylic in nature, making them potentially susceptible to cleavage under acidic conditions, which could lead to ring-opening reactions.[10] This reactivity must be considered when planning reactions under acidic catalysis.

G cluster_carboxyl Carboxylic Acid Reactions cluster_alkene Alkene Reactions cluster_ring Ring Reactions Core 2,5-Dihydro-furan-2-carboxylic Acid Ester Esterification (R-OH, H⁺) Core->Ester R-COOR' Amide Amidation (R₂NH, coupling agent) Core->Amide R-CONR'₂ Alcohol Reduction (e.g., LiAlH₄) Core->Alcohol R-CH₂OH Hydrogenation Hydrogenation (H₂, Pd/C) Core->Hydrogenation Saturation Epoxidation Epoxidation (m-CPBA) Core->Epoxidation Epoxide Formation Halogenation Halogenation (Br₂) Core->Halogenation Dihalide Adduct RingOpening Ring Opening (Strong Acid) Core->RingOpening Linearization

Caption: Reactivity map for 2,5-Dihydro-furan-2-carboxylic acid.

Applications in Research and Drug Development

While specific applications of 2,5-Dihydro-furan-2-carboxylic acid are not yet widely documented, its structure suggests significant potential in several areas:

  • Chiral Scaffolding: As a chiral molecule, it can serve as a starting material for the enantioselective synthesis of complex natural products and pharmacologically active compounds.

  • Bioisosteric Replacement: The dihydrofuran ring can act as a bioisostere for other five-membered rings (e.g., cyclopentene, pyrroline) or as a constrained ether motif in drug design, potentially improving pharmacokinetic properties.

  • Monomer for Specialty Polymers: In analogy to FDCA, this molecule could be used to synthesize novel polyesters and polyamides.[4][5] The partial saturation of the ring would likely result in polymers with greater flexibility and different thermal properties compared to their fully aromatic furan-based counterparts.

  • Probing Biological Systems: Derivatives could be used to synthesize chemical probes to study biological pathways, leveraging the reactivity of the dihydrofuran ring for covalent modification of biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,5-Dihydro-furan-2-carboxylic acid presents several hazards.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

    • All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.[11]

    • In case of contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[12]

Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][13]

Conclusion

2,5-Dihydro-furan-2-carboxylic acid represents a promising yet underexplored building block for chemical synthesis. Its combination of a chiral center, a reactive double bond, and a versatile carboxylic acid group makes it an attractive starting point for creating novel and complex molecules. This guide has synthesized the available information and provided expert-driven projections on its synthesis and reactivity to facilitate its adoption by the scientific community. Future research focused on developing efficient and stereoselective synthetic routes and exploring the biological and material properties of its derivatives will be critical to unlocking the full potential of this valuable compound.

References

  • Wikipedia. 2,5-Furandicarboxylic acid. [Link]
  • Wikipedia. 2,5-Dihydrofuran. [Link]
  • National Industrial Chemicals Notification and Assessment Scheme. 2,5-Furandione: Human health tier II assessment. [Link]
  • PubChem, National Institutes of Health. 2,5-Dihydrofuran. [Link]
  • Google Patents. US4231941A - Synthesis of 2,5-dihydrofuran.
  • PubChem, National Institutes of Health. 2,5-Dihydro-2-furancarboxylic acid. [Link]
  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
  • MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
  • ResearchGate. Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. [Link]
  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]
  • ResearchGate. Direct synthesis of furan-2,5-dicarboxylic acid monoamides. [Link]
  • Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid. [Link]
  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,5-Furandicarboxylic acid. [Link]
  • KTH Royal Institute of Technology. Reactions of the furan nucleus; 2,5-dialkoxy-2,5-dihydrofurans. [Link]
  • Royal Society of Chemistry. Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydro-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydro-furan-2-carboxylic acid is a heterocyclic compound with significant potential as a chiral building block in medicinal chemistry and a monomer for novel polymers. Its structure, featuring a partially saturated furan ring, a carboxylic acid, and a chiral center, offers unique stereochemical and reactivity profiles compared to its aromatic analog, 2-furoic acid. This guide provides a comprehensive overview of the plausible synthetic pathways, purification strategies, and detailed characterization methodologies for 2,5-Dihydro-furan-2-carboxylic acid, designed to equip researchers with the foundational knowledge for its practical application.

Introduction and Strategic Importance

Furan derivatives have long captured the attention of medicinal chemists due to their diverse and potent biological activities, serving as crucial pharmacophores in a range of therapeutic agents.[1][2] While aromatic furans are well-explored, their partially saturated counterparts, such as 2,5-Dihydro-furan-2-carboxylic acid, represent a frontier with untapped potential. The introduction of a stereocenter and increased conformational flexibility by reducing the furan ring can profoundly influence biological activity and material properties.

This molecule is a valuable intermediate for several reasons:

  • Chiral Pool Synthesis: It can serve as a versatile chiral precursor for complex molecule synthesis.

  • Drug Development: The dihydrofuran moiety is present in various biologically active compounds, exhibiting antibacterial, anti-inflammatory, and antineoplastic properties.[3]

  • Polymer Chemistry: As a bio-based monomer, it offers an alternative to petroleum-derived chemicals for creating novel polyesters and polyamides with potentially enhanced flexibility or biodegradability.

This document outlines a scientifically grounded approach to the synthesis and rigorous characterization of this promising compound.

Proposed Synthesis Pathway

Direct, high-yield synthetic routes for 2,5-Dihydro-furan-2-carboxylic acid are not extensively documented in mainstream literature, necessitating a rational, multi-step approach based on established chemical transformations. A robust strategy involves the selective hydrogenation of a readily available starting material, 2-Furoic acid (also known as pyromucic acid).

The proposed pathway involves three key stages:

  • Esterification (Protection): The carboxylic acid group of 2-Furoic acid is protected as an ester to prevent its reduction in the subsequent hydrogenation step.

  • Selective Catalytic Hydrogenation: The furan ring of the ester is partially reduced to the dihydrofuran.

  • Hydrolysis (Deprotection): The ester is hydrolyzed to yield the final target molecule, 2,5-Dihydro-furan-2-carboxylic acid.

SynthesisWorkflow Start 2-Furoic Acid Step1 Step 1: Esterification (e.g., MeOH, H+) Start->Step1 Intermediate Methyl 2-furoate Step1->Intermediate Step2 Step 2: Selective Hydrogenation (e.g., H₂, Pd/C or Rh catalyst) Intermediate->Step2 Dihydro_Ester Methyl 2,5-dihydro-furan-2-carboxylate Step2->Dihydro_Ester Step3 Step 3: Hydrolysis (e.g., NaOH, then H₃O⁺) Dihydro_Ester->Step3 End 2,5-Dihydro-furan-2-carboxylic acid Step3->End

Detailed Experimental Protocol

Part A: Esterification of 2-Furoic Acid

  • Rationale: Direct hydrogenation of furoic acid can be challenging and may lead to over-reduction or ring-opening.[4] Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, protects the carboxyl group and improves solubility in organic solvents used for hydrogenation.[5]

  • Procedure:

    • Suspend 2-furoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

    • Cool the suspension in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or use an excess of thionyl chloride.

    • Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl 2-furoate, which can be purified by distillation.

Part B: Selective Catalytic Hydrogenation

  • Rationale: The key challenge is the selective reduction of one double bond in the furan ring without reducing the ester or proceeding to the fully saturated tetrahydrofuran derivative. This can be achieved by careful selection of the catalyst, pressure, and temperature. Palladium- and Rhodium-based catalysts are known to be effective for furan hydrogenation.[6][7]

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve methyl 2-furoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 30-50 bar).

    • Heat the reaction to a moderate temperature (e.g., 50-80°C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or ¹H NMR analysis of aliquots to maximize the yield of the desired dihydrofuran product.

    • Once the desired conversion is achieved, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude methyl 2,5-dihydro-furan-2-carboxylate.

Part C: Hydrolysis to the Carboxylic Acid

  • Rationale: The final step is the deprotection of the ester to reveal the target carboxylic acid. Standard saponification conditions are effective.

  • Procedure:

    • Dissolve the crude ester from the previous step in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with cold 1M hydrochloric acid.

    • The product may precipitate. If not, extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,5-Dihydro-furan-2-carboxylic acid.

Purification Strategy

Purification of the final product is critical to remove unreacted starting materials, byproducts (e.g., tetrahydrofuran derivative), and residual reagents. A combination of acid-base extraction and recrystallization is recommended.

  • Protocol: Acid-Base Extraction and Crystallization

    • Dissolve the crude product in an aqueous solution of sodium bicarbonate. Carboxylic acids will deprotonate to form a water-soluble carboxylate salt, while neutral organic impurities (like any remaining ester) will not.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove these neutral impurities.

    • Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

    • Collect the solid by filtration.

    • Further purify the solid by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

Comprehensive Characterization

Rigorous analytical techniques are required to confirm the structure and purity of the synthesized 2,5-Dihydro-furan-2-carboxylic acid.

CharacterizationWorkflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (EI or ESI) Product->MS Purity Purity Analysis (HPLC, Elemental) Product->Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Physical and Chemical Properties
PropertyExpected ValueSource
Molecular FormulaC₅H₆O₃PubChem
Molecular Weight114.10 g/mol PubChem
Monoisotopic Mass114.031694049 DaPubChem
AppearanceExpected to be a white to off-white solidGeneral Observation
Spectroscopic Characterization

A. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like DMSO-d₆ or CDCl₃.

¹H NMR Expected SignalsChemical Shift (δ, ppm)MultiplicityAssignment
Carboxylic Acid Proton~12.0 - 13.0broad singlet-COOH
Olefinic Protons~5.8 - 6.2multiplet-CH=CH-
Methine Proton~4.8 - 5.2multipletO-CH -COOH
Methylene Protons~4.5 - 4.9multiplet-O-CH₂ -CH=
¹³C NMR Expected SignalsChemical Shift (δ, ppm)Assignment
Carboxylic Acid Carbonyl~170 - 175C =O
Olefinic Carbons~125 - 135-C H=C H-
Methine Carbon~75 - 85O-C H-COOH
Methylene Carbon~70 - 80-O-C H₂-CH=

Causality Note: The downfield shifts of the protons and carbons attached to the oxygen atom are due to the electron-withdrawing (deshielding) effect of the oxygen. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

Functional GroupExpected Absorption Range (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500-3300Very broad, strong
C-H Stretch (sp²)3000-3100Medium, sharp
C-H Stretch (sp³)2850-3000Medium, sharp
C=O Stretch (Carboxylic Acid)1700-1725 (dimer)Strong, sharp
C=C Stretch (Alkene)1640-1680Medium, variable
C-O Stretch (Ether & Acid)1050-1300Strong

Self-Validation: The presence of a very broad "hairy beard" absorption from 2500-3300 cm⁻¹ coupled with a strong carbonyl peak around 1710 cm⁻¹ is highly diagnostic for a carboxylic acid dimer.[9][10] The absence of strong aromatic C-H stretching above 3100 cm⁻¹ would confirm the reduction of the furan ring.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion (M⁺): m/z = 114

  • Key Fragmentation Pathways:

    • Loss of the carboxyl group (-COOH): M - 45, resulting in a fragment at m/z = 69. This is often a prominent peak for carboxylic acids.[11]

    • Retro-Diels-Alder reaction of the dihydrofuran ring, a characteristic fragmentation for cyclic alkenes, could also occur.[12]

    • Alpha-cleavage adjacent to the ether oxygen.[13]

Safety and Handling

Proper safety protocols must be followed when handling 2,5-Dihydro-furan-2-carboxylic acid and the reagents used in its synthesis.

  • Hazards Identification: Based on GHS classifications for similar structures, the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles and a face shield.

    • Wear nitrile or neoprene gloves.

    • Use a properly fitted laboratory coat.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Take precautionary measures against static discharge.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the synthesis, purification, and comprehensive characterization of 2,5-Dihydro-furan-2-carboxylic acid. The proposed multi-step synthesis from 2-furoic acid is based on reliable and well-understood organic transformations. The detailed characterization plan ensures that the identity and purity of the final compound can be rigorously validated.

For researchers in drug development, this molecule offers a new chiral scaffold for library synthesis. For material scientists, it represents a novel bio-based monomer. Future work should focus on optimizing the selective hydrogenation step to maximize yield and exploring enantioselective synthesis to access optically pure isomers, which will be crucial for pharmacological and advanced material applications.

References

  • Frank, N., Leutzsch, M., & List, B. (2025). Mild Brønsted Acid-Catalyzed Reductions of Furans to 2,5-Dihydro- and/or Tetrahydrofuran Derivatives. Journal of the American Chemical Society, 147, 7932-7938. Available at: [Link]

  • Kyselina, M., & Sališová, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Available at: [Link]

  • Google Patents. (n.d.). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. ACS Publications. Available at: [Link]

  • RSC Publishing. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Frontiers. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • ACS Publications. (2022). Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst. Available at: [Link]

  • Slideshare. (n.d.). Pharmacological activity of furan derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. Available at: [Link]

  • Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review. Available at: [Link]

  • Frontiers. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. National Institutes of Health. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. Available at: [Link]

  • Slideshare. (n.d.). Applications of furan and its derivative. Available at: [Link]

  • American Chemical Society. (2026).Fullerene-Fused ζ-Lactones: Synthesis and Further Transformations. Available at: [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]

  • ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

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  • PubMed. (n.d.). Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis and Applications of 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,5-dihydrofuran-2-carboxylic acid scaffold is a valuable heterocyclic motif encountered in a range of biologically active natural products and serves as a versatile building block in synthetic organic chemistry. Unlike its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), a comprehensive historical account of the discovery of 2,5-dihydro-furan-2-carboxylic acid is not prominently documented in the scientific literature. This guide, therefore, pivots from a historical narrative to a detailed exploration of the synthetic strategies for accessing this important structural core. We will delve into modern synthetic methodologies, providing both conceptual frameworks and detailed experimental protocols. Furthermore, this guide will illuminate the significance of the 2,5-dihydrofuran-2-carboxylic acid moiety through its presence in complex natural products and its potential applications in drug discovery and development, positioning it as a key bioisostere for a variety of molecular designs.

Introduction: The 2,5-Dihydrofuran-2-carboxylic Acid Moiety - A Scaffold of Latent Potential

The 2,5-dihydrofuran ring system, a partially saturated five-membered oxygen-containing heterocycle, is a common feature in numerous natural products and pharmacologically active compounds. The incorporation of a carboxylic acid group at the 2-position introduces a key functional handle for further chemical manipulation and a potential point of interaction with biological targets. This unique combination of a hydrophilic carboxylic acid and a more lipophilic dihydrofuran ring presents an interesting scaffold for the design of novel molecules with tailored physicochemical properties.

While not as extensively studied as some other heterocyclic systems, the 2,5-dihydrofuran-2-carboxylic acid core is gaining recognition for its potential in medicinal chemistry. Its structural rigidity and defined stereochemical centers offer a platform for the development of highly specific molecular probes and therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and potential applications of this intriguing molecule.

Synthetic Strategies for Accessing the 2,5-Dihydrofuran-2-carboxylic Acid Core

The synthesis of 2,5-dihydrofuran-2-carboxylic acid and its derivatives can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Reduction of Furan-2-carboxylic Acid Derivatives

One of the most direct conceptual routes to 2,5-dihydro-furan-2-carboxylic acid is the partial reduction of the corresponding furan derivative. However, the selective reduction of the furan ring while preserving the carboxylic acid functionality can be challenging due to the propensity of furans to undergo polymerization under acidic conditions.

Recent advancements have demonstrated the use of specific solvent systems to mitigate this issue. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent enables mild Brønsted acid-catalyzed reductions of furans to 2,5-dihydrofuran derivatives using silanes as the reducing agent.[1] This method prevents the typical polymerization of the furan ring and provides a viable pathway to the desired dihydro-product.

Experimental Protocol: Conceptual Silane Reduction in HFIP

  • Dissolution: Dissolve the starting material, furan-2-carboxylic acid or its ester derivative, in anhydrous hexafluoroisopropanol (HFIP) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Silane: To the stirred solution, add a suitable silane reducing agent (e.g., triethylsilane) in a stoichiometric excess.

  • Acid Catalysis: Introduce a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

G furan Furan-2-carboxylic Acid Derivative dihydrofuran 2,5-Dihydro-furan-2-carboxylic Acid Derivative furan->dihydrofuran Reduction silane Silane (e.g., Et3SiH) silane->dihydrofuran acid Brønsted Acid (cat.) acid->dihydrofuran solvent HFIP (Solvent) solvent->dihydrofuran

Caption: Conceptual workflow for the reduction of a furan-2-carboxylic acid derivative.

Cyclization of Acyclic Precursors

A powerful and versatile approach to constructing the 2,5-dihydrofuran ring is through the intramolecular cyclization of appropriately functionalized acyclic precursors. This strategy offers excellent control over the substitution pattern and stereochemistry of the final product.

Gold(I) and Gold(III) catalysts have emerged as highly effective promoters for the cyclization of functionalized α-hydroxyallenes to afford 2,5-dihydrofurans.[1] This method proceeds under mild conditions and allows for the transfer of chirality from an allene axis to a new stereocenter in the dihydrofuran ring. By starting with an allene bearing a carboxylic acid or ester functionality, this method can be adapted for the synthesis of 2,5-dihydro-furan-2-carboxylic acid derivatives.

Experimental Protocol: Gold-Catalyzed Cyclization of an α-Hydroxyallene Ester

  • Substrate Preparation: Synthesize the requisite α-hydroxyallene ester precursor through established methods.

  • Reaction Setup: In a reaction vessel, dissolve the α-hydroxyallene ester in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of a gold catalyst (e.g., AuCl3 or a chiral gold(I) complex).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the resulting 2,5-dihydrofuran-2-carboxylic acid ester by silica gel column chromatography.

G allene α-Hydroxyallene Ester dihydrofuran_ester 2,5-Dihydrofuran-2-carboxylic Acid Ester allene->dihydrofuran_ester Intramolecular Cyclization gold_catalyst Gold Catalyst (e.g., AuCl3) gold_catalyst->dihydrofuran_ester dihydrofuran_acid 2,5-Dihydro-furan-2-carboxylic Acid dihydrofuran_ester->dihydrofuran_acid Ester Hydrolysis hydrolysis Hydrolysis

Caption: Synthetic pathway to 2,5-dihydro-furan-2-carboxylic acid via gold-catalyzed cyclization.

Asymmetric Synthesis

The development of enantioselective methods for the synthesis of 2,5-dihydro-furan-2-carboxylic acid is of significant interest, particularly for applications in drug discovery where specific stereoisomers often exhibit desired biological activity. Asymmetric oxidation of certain precursors has been shown to yield enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, which are structurally related to the target molecule.[2] While not a direct synthesis of the parent compound, this approach highlights the feasibility of achieving high enantioselectivity in related systems.

Applications and Significance in Drug Development

The 2,5-dihydrofuran-2-carboxylic acid scaffold, while not a widely known pharmacophore itself, is present as a core structural element in complex natural products with significant biological activity. Furthermore, its potential as a bioisostere for other chemical groups makes it an attractive target for medicinal chemists.

A Core Motif in Natural Products: The Zaragozic Acids/Squalestatins

A prominent example of a natural product family containing a highly substituted dihydrofuran core is the zaragozic acids, also known as the squalestatins.[3][4] These fungal metabolites are potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5] The intricate structure of the zaragozic acids features a 2,8-dioxabicyclo[3.2.1]octane core, which can be viewed as a constrained and functionalized dihydrofuran system. The total synthesis of these complex molecules has been a significant challenge and has spurred the development of novel synthetic methodologies.[3][6][7][8] The biological activity of the zaragozic acids underscores the potential of the dihydrofuran scaffold to interact with important biological targets.

G zaragozic_acid Zaragozic Acids / Squalestatins core Contain a complex dihydrofuran-based core zaragozic_acid->core effect Inhibition zaragozic_acid->effect target Squalene Synthase pathway Cholesterol Biosynthesis Pathway target->pathway effect->target application Potential as Cholesterol-Lowering Agents effect->application

Sources

A Theoretical and Computational Investigation of 2,5-Dihydro-furan-2-carboxylic acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodological framework for the theoretical and computational investigation of 2,5-Dihydro-furan-2-carboxylic acid. While this molecule holds potential as a bio-based building block, a thorough understanding of its intrinsic chemical and physical properties from a theoretical standpoint is currently lacking in the scientific literature. This document outlines a complete computational workflow, from initial conformational analysis to the prediction of spectroscopic properties and reactivity. The proposed methodologies are grounded in established quantum chemical techniques, particularly Density Functional Theory (DFT), and are supported by examples from studies on analogous furan and dihydrofuran derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in applying computational chemistry to explore the potential of novel bio-derived molecules.

Introduction: The Scientific Imperative for Theoretical Elucidation

The global shift towards sustainable chemical feedstocks has placed significant emphasis on biomass-derived platform molecules. Among these, furan derivatives have garnered substantial attention. A prominent example is furan-2,5-dicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polymers like polyethylene terephthalate (PET).[1] The study of furan derivatives is crucial for the development of new-generation bioplastics, pharmaceuticals, and fine chemicals.

2,5-Dihydro-furan-2-carboxylic acid, with the molecular formula C₅H₆O₃, represents a structurally related yet less explored molecule.[2] Its partially saturated furan ring offers different stereochemical and electronic properties compared to its fully aromatic counterparts. A comprehensive theoretical investigation of this molecule is a critical first step in unlocking its potential. Computational chemistry provides a powerful, cost-effective, and efficient means to elucidate its fundamental properties, which can guide and accelerate experimental research and development.

This guide will provide a detailed roadmap for the theoretical characterization of 2,5-Dihydro-furan-2-carboxylic acid, focusing on:

  • Molecular Structure and Conformational Landscape: Identifying the most stable three-dimensional arrangements of the molecule.

  • Electronic Properties: Understanding the electron distribution and orbital energies that govern its reactivity.

  • Spectroscopic Signatures: Predicting its infrared and nuclear magnetic resonance spectra to aid in its experimental identification and characterization.

  • Chemical Reactivity: Assessing its acidity and potential reaction pathways.

By following the methodologies outlined herein, researchers can generate a robust theoretical dataset for 2,5-Dihydro-furan-2-carboxylic acid, paving the way for its potential application in various scientific and industrial fields.

Methodological Framework: A Computational Chemist's Guide

The following sections detail the proposed computational workflow for a thorough theoretical investigation of 2,5-Dihydro-furan-2-carboxylic acid. The choice of methods is based on their proven accuracy and efficiency in studies of similar organic molecules.[3][4]

Geometry Optimization and Conformational Analysis

The first and most crucial step in any computational study is to determine the molecule's most stable three-dimensional structure. For a flexible molecule like 2,5-Dihydro-furan-2-carboxylic acid, which has a non-planar ring and a rotatable carboxylic acid group, a systematic conformational search is necessary.

Protocol 1: Conformational Search and Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of 2,5-Dihydro-furan-2-carboxylic acid using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive preliminary step.

  • Quantum Mechanical Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with the 6-31+G(d,p) basis set. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of the oxygen atoms and the anionic form of the carboxylic acid.

  • Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared spectrum.

  • Relative Energy Calculation: The relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections, will determine the most stable conformer.

Diagram 1: Computational Workflow for Conformational Analysis

G A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B C Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) C->D E Frequency Calculation D->E F Identification of True Minima (No Imaginary Frequencies) E->F G Relative Energy Analysis (with ZPVE) F->G H Most Stable Conformer(s) G->H

Caption: Workflow for determining the most stable conformer(s).

Electronic Structure Analysis

With the optimized geometry of the most stable conformer, a detailed analysis of the electronic structure can be performed to understand its reactivity and intermolecular interactions.

Key Electronic Properties to Investigate:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can be used to quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions.

Protocol 2: Electronic Structure Calculation

  • Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, perform a single-point energy calculation at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate electronic properties.

  • FMO Analysis: From the output of the single-point calculation, extract the energies of the HOMO and LUMO and visualize their spatial distribution.

  • MEP Calculation: Generate the MEP map by plotting the electrostatic potential on the electron density surface.

  • NBO Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions.

Table 1: Hypothetical Electronic Properties of 2,5-Dihydro-furan-2-carboxylic acid

PropertyExpected ValueSignificance
HOMO Energy~ -7.0 eVIndicates electron-donating ability
LUMO Energy~ -0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 6.5 eVRelates to chemical stability and reactivity
Dipole Moment~ 2.5 DIndicates overall polarity
Spectroscopic Property Prediction

Computational methods can accurately predict spectroscopic data, which is invaluable for the experimental identification and characterization of new molecules.

Protocol 3: Prediction of IR and NMR Spectra

  • IR Spectrum: The vibrational frequencies and intensities obtained from the frequency calculation (Protocol 1) can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP/6-31+G(d,p)) to account for anharmonicity and other systematic errors.

  • NMR Spectrum: The nuclear magnetic shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311+G(2d,p)). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

Diagram 2: Workflow for Spectroscopic Prediction

G A Optimized Geometry B Frequency Calculation A->B F GIAO-DFT Calculation A->F C Vibrational Frequencies & Intensities B->C D Scaling of Frequencies C->D E Predicted IR Spectrum D->E G Isotropic Shielding Tensors F->G H Referencing to TMS G->H I Predicted NMR Chemical Shifts H->I

Caption: Computational workflow for predicting IR and NMR spectra.

Reactivity Analysis

Understanding the reactivity of 2,5-Dihydro-furan-2-carboxylic acid is essential for its potential applications. A key aspect of its reactivity is its acidity.

Protocol 4: Calculation of Acidity (pKa)

  • Optimization of the Conjugate Base: Optimize the geometry of the deprotonated form (carboxylate) of 2,5-Dihydro-furan-2-carboxylic acid using the same level of theory as for the neutral molecule.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy of both the neutral acid and its conjugate base in the gas phase.

  • Solvation Energy Calculation: To obtain a more realistic pKa value, the effect of the solvent (typically water) must be included. This can be done using an implicit solvation model, such as the Polarizable Continuum Model (PCM). Calculate the Gibbs free energy of solvation for both species.

  • pKa Calculation: The pKa can be calculated using the following thermodynamic cycle:

    ΔG°(aq) = ΔG°(gas) + ΔG°solv(A⁻) - ΔG°solv(HA)

    pKa = ΔG°(aq) / (2.303 * RT)

    where ΔG°(aq) is the free energy change of deprotonation in solution, ΔG°(gas) is the free energy change of deprotonation in the gas phase, and ΔG°solv are the free energies of solvation.

Expected Outcomes and Their Significance

Following the proposed computational workflow will yield a comprehensive theoretical dataset for 2,5-Dihydro-furan-2-carboxylic acid.

  • Structural Insights: The identification of the most stable conformer(s) will provide a clear picture of the molecule's three-dimensional structure, which is fundamental for understanding its interactions with other molecules, such as enzymes or catalysts.

  • Electronic Profile: The analysis of the electronic properties will offer insights into its reactivity. For instance, the MEP map will highlight the most likely sites for electrophilic and nucleophilic attack, guiding the design of chemical reactions.

  • Spectroscopic Fingerprints: The predicted IR and NMR spectra will serve as a valuable reference for experimentalists, aiding in the confirmation of the molecule's synthesis and its characterization in complex mixtures.

  • Reactivity Prediction: The calculated pKa will provide a quantitative measure of its acidity, which is a crucial parameter in many chemical and biological processes.

Conclusion

This technical guide has outlined a robust and comprehensive methodological framework for the theoretical and computational study of 2,5-Dihydro-furan-2-carboxylic acid. By leveraging established quantum chemical methods, researchers can gain deep insights into the structural, electronic, spectroscopic, and reactive properties of this promising bio-based molecule. The data generated from these studies will be instrumental in guiding future experimental work and unlocking the full potential of 2,5-Dihydro-furan-2-carboxylic acid in the development of sustainable chemicals and materials.

References

  • PubChem. (n.d.). 2,5-Dihydro-2-furancarboxylic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). Furan-2,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2023). Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. Retrieved January 31, 2026, from [Link]

  • MDPI. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved January 31, 2026, from [Link]

  • Preprints.org. (2023). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. Retrieved January 31, 2026, from [Link]

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Methodological & Application

Synthesis of 2,5-Dihydro-furan-2-carboxylic Acid from Furan-2-carboxylic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Dihydro-furan-2-carboxylic Acid

2,5-Dihydro-furan-2-carboxylic acid is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its partially saturated furan ring and the presence of a carboxylic acid moiety offer multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel pharmaceuticals and functional polymers. The selective reduction of the readily available bio-based feedstock, furan-2-carboxylic acid, presents a direct and sustainable route to this important synthetic intermediate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2,5-dihydro-furan-2-carboxylic acid from furan-2-carboxylic acid. We will explore two primary synthetic strategies: a modern Brønsted acid-catalyzed silane reduction and a classic Birch reduction. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to ensure scientific integrity and practical applicability.

Methodology I: Brønsted Acid-Catalyzed Silane Reduction

The Brønsted acid-catalyzed reduction of furans using silanes has emerged as a mild and efficient method for the synthesis of 2,5-dihydrofurans.[1][2][3] This approach avoids the use of harsh reagents and offers a high degree of functional group tolerance, although the carboxylic acid group in the starting material requires careful consideration.

Causality of Experimental Choices

The core of this methodology lies in the activation of the furan ring towards reduction. Furans are aromatic and generally resistant to simple hydrogenation. However, in the presence of a strong Brønsted acid, the furan ring is protonated to form a highly reactive oxocarbenium ion intermediate. This intermediate is then readily reduced by a hydride source, typically a silane.

  • Hexafluoroisopropanol (HFIP) as Solvent: Furans are prone to polymerization under acidic conditions. HFIP is a crucial solvent choice as it is highly polar, yet poorly nucleophilic, and has a strong ability to solvate and stabilize cationic intermediates, thereby preventing unwanted polymerization side reactions.[1][2][3]

  • Brønsted Acid Catalyst: A strong Brønsted acid is required to protonate the furan ring effectively. Trifluoroacetic acid (TFA) or triflic acid (TfOH) are commonly used. The choice and concentration of the acid can influence the reaction rate and selectivity.

  • Silane Reducing Agent: Triethylsilane (Et3SiH) is a common and effective hydride donor for this transformation. It is relatively stable and easy to handle.

  • Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid in furan-2-carboxylic acid can interfere with the Brønsted acid catalyst and the silane reducing agent. Furthermore, carboxylic acids themselves can be reduced by silanes under certain conditions.[4] To circumvent these issues, it is highly recommended to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the reduction. The ester group is significantly more stable under these reaction conditions. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Experimental Workflow: Brønsted Acid-Catalyzed Silane Reduction

workflow cluster_protection Step 1: Protection cluster_reduction Step 2: Reduction cluster_deprotection Step 3: Deprotection start Furan-2-carboxylic acid esterification Esterification (e.g., MeOH, H+) start->esterification ester Furan-2-carboxylate esterification->ester reduction Brønsted Acid-Catalyzed Silane Reduction (TFA, Et3SiH, HFIP) ester->reduction dihydro_ester 2,5-Dihydro-furan-2-carboxylate reduction->dihydro_ester hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) dihydro_ester->hydrolysis product 2,5-Dihydro-furan-2-carboxylic acid hydrolysis->product

Caption: Workflow for the synthesis via Brønsted acid-catalyzed reduction.

Detailed Protocol: Brønsted Acid-Catalyzed Silane Reduction

Part A: Esterification of Furan-2-carboxylic Acid (Methyl Furan-2-carboxylate)

  • To a solution of furan-2-carboxylic acid (1.0 eq) in methanol (MeOH, 10 volumes), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the methyl furan-2-carboxylate, which can be used in the next step without further purification if of sufficient purity.

Part B: Reduction of Methyl Furan-2-carboxylate

  • In a well-ventilated fume hood, dissolve methyl furan-2-carboxylate (1.0 eq) in hexafluoroisopropanol (HFIP) to make a 0.2 M solution.

  • Add triethylsilane (Et₃SiH, 2.5 eq) to the solution.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 5 mol%) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl 2,5-dihydro-furan-2-carboxylate.

Part C: Hydrolysis of Methyl 2,5-Dihydro-furan-2-carboxylate

  • Dissolve the methyl 2,5-dihydro-furan-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,5-dihydro-furan-2-carboxylic acid.

Parameter Value Reference
Typical Yield (Reduction Step) 60-80%[3]
Reaction Temperature Room Temperature[3]
Reaction Time 12-24 hours[3]

Methodology II: Birch Reduction

The Birch reduction is a classical method for the reduction of aromatic rings using an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source (an alcohol).[5][6] This method can be applied to furan-2-carboxylic acid, with specific modifications to improve selectivity and yield.

Causality of Experimental Choices

The Birch reduction proceeds via the transfer of solvated electrons from the alkali metal to the aromatic ring, forming a radical anion. This highly basic intermediate is then protonated by the alcohol. A second electron transfer and protonation complete the reduction.[5]

  • Electron-Withdrawing Group Effect: The carboxylic acid group is electron-withdrawing, which influences the regioselectivity of the reduction. For benzoic acid, the reduction yields a product where the double bonds are not conjugated with the carboxyl group.[6][7] A similar outcome is expected for furan-2-carboxylic acid.

  • "Reverse Addition" Protocol: A key modification for the successful Birch reduction of furan-2-carboxylic acid is the use of a "reverse addition" protocol.[8] In this procedure, the substrate is added to a pre-formed solution of the alkali metal in liquid ammonia. This ensures that the substrate is always in the presence of a large excess of the reducing agent, which can help to minimize side reactions and improve the yield of the desired 2,5-dihydrofuran.[8]

  • Proton Source: An alcohol, such as ethanol or tert-butanol, is used as a proton source to quench the anionic intermediates.

Reaction Mechanism: Birch Reduction of Furan-2-carboxylic Acid

birch_reduction cluster_mechanism Birch Reduction Mechanism Furan-2-COOH Furan-2-carboxylic acid Radical Anion Radical Anion Furan-2-COOH->Radical Anion + e- (from Na/Li) Radical Radical Radical Anion->Radical + H+ (from ROH) Anion Anion Product 2,5-Dihydro-furan-2-carboxylic acid Anion->Product + H+ (from ROH) Radical->Anion + e- (from Na/Li) Final Anion Final Anion

Caption: Simplified mechanism of the Birch reduction of furan-2-carboxylic acid.

Detailed Protocol: Birch Reduction of Furan-2-carboxylic Acid

Safety Precaution: This reaction involves the use of liquid ammonia and alkali metals, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

  • Condense ammonia gas into the flask at -78 °C (dry ice/acetone bath).

  • Carefully add small pieces of lithium or sodium metal (3.0 eq) to the liquid ammonia with stirring until a persistent blue color is obtained.

  • In a separate flask, dissolve furan-2-carboxylic acid (1.0 eq) in a suitable co-solvent such as tetrahydrofuran (THF) or diethyl ether, and add an alcohol (e.g., ethanol, 3.0 eq).

  • Slowly add the solution of furan-2-carboxylic acid to the blue solution of the alkali metal in liquid ammonia via the dropping funnel (reverse addition).

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Add water to the residue and acidify to pH ~2 with concentrated HCl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain 2,5-dihydro-furan-2-carboxylic acid.

Parameter Value Reference
Reported Yield ~80%[8]
Reaction Temperature -78 °C[5][6]
Key Technique Reverse Addition[8]

Comparative Analysis of Methodologies

Feature Brønsted Acid-Catalyzed Silane Reduction Birch Reduction
Reagents & Conditions Mild (room temp), requires specialized solvent (HFIP)Harsh (-78 °C), requires handling of liquid ammonia and alkali metals
Reaction Steps Typically 3 steps (protection, reduction, deprotection)1 step (direct reduction)
Substrate Scope Generally broad, but sensitive to acidic functional groupsEffective for aromatic rings, can be sensitive to other reducible groups
Safety Considerations HFIP and strong acids require careLiquid ammonia and alkali metals are highly hazardous
Yield Good to excellent (60-80% for reduction step)Good (~80% reported with reverse addition)

Conclusion and Future Perspectives

Both the Brønsted acid-catalyzed silane reduction and the Birch reduction offer viable pathways for the synthesis of 2,5-dihydro-furan-2-carboxylic acid from furan-2-carboxylic acid. The choice of method will depend on the available laboratory infrastructure, safety considerations, and the desired scale of the reaction.

The Brønsted acid-catalyzed method represents a more modern and milder approach, though it necessitates a protection-deprotection sequence for the carboxylic acid. The Birch reduction, while requiring specialized handling of hazardous materials, offers a more direct, one-step conversion with potentially high yields when the "reverse addition" protocol is employed.

Future research in this area may focus on the development of catalytic systems that can directly reduce furan-2-carboxylic acid without the need for a protecting group, or the exploration of even milder and more sustainable reduction methodologies, such as electro- or photochemical approaches.

References

  • Frank, N., Leutzsch, M., & List, B. (2025). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society, 147, 7932-7938. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Frank, N., Leutzsch, M., & List, B. (2024). Brønsted Acid-Catalyzed Reduction of Furans. PubMed Central, PMC10878103. [Link]

  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. (n.d.). HAL open science. Retrieved from [Link]

  • Shen, G., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen, 11(4), e202200033. [Link]

  • Marshall, A., Jiang, B., Gauvin, R. M., & Thomas, C. M. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia. [Link]

  • Smith, A. B., et al. (2022). In situ silane activation enables catalytic reduction of carboxylic acids. Chemical Science, 13(4), 1045-1050. [Link]

  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. (n.d.). ResearchGate. Retrieved from [Link]

  • Dick, G. R., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(12), 2966-2972. [Link]

  • Kysil, A., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. [Link]

  • Birch reduction. (2024, January 20). In Wikipedia. [Link]

  • Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

  • Frank, N., Leutzsch, M., & List, B. (2025). Brønsted Acid-Catalyzed Reduction of Furans. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Birch Reduction. Retrieved from [Link]

  • Frank, N., Leutzsch, M., & List, B. (2025). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. [Link]

  • Donohoe, T. J., et al. (1998). Stereoselective reduction of chiral 2-furoic acid derivatives using group I metals in ammonia. Tetrahedron: Asymmetry, 9(12), 2047-2050. [Link]

  • Wallace, R. H., & Goldman, K. K. (1994). Synthesis of multi-substituted furan rings. Tetrahedron, 50(41), 12047-12066. [Link]

  • Guillermin, J.-B. (2001). Recent developments on the Birch reduction of furans (Doctoral dissertation, University of Manchester). ProQuest. [Link]

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Chiral resolution of 2,5-Dihydro-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chiral Resolution of 2,5-Dihydro-furan-2-carboxylic acid

Introduction: The Significance of a Chiral Synthon

2,5-Dihydro-furan-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, chiral core makes it a valuable building block, or synthon, for the synthesis of complex molecules, particularly nucleoside analogues and other biologically active compounds. The stereochemistry at the C2 position is critical, as the biological activity of the final product often resides in a single enantiomer. Consequently, obtaining enantiomerically pure forms of this acid is a crucial step for researchers in drug development and asymmetric synthesis.

This application note provides a detailed guide for the chiral resolution of racemic 2,5-Dihydro-furan-2-carboxylic acid. We will explore the underlying principles of the most effective resolution techniques, provide step-by-step protocols, and discuss the analytical methods required to verify enantiomeric purity. The focus is on providing both the "how" and the "why," empowering researchers to not only follow the protocols but also to adapt them based on a solid understanding of the chemical principles at play.

Part 1: Foundational Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components.[1] Since enantiomers possess identical physical properties (e.g., boiling point, solubility, melting point), direct separation is not possible. The core strategy, therefore, is to transiently convert the enantiomers into diastereomers, which have different physical properties and can be separated by conventional laboratory techniques like crystallization or chromatography.[2]

For a carboxylic acid like 2,5-Dihydro-furan-2-carboxylic acid, the most prevalent methods are:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most established and often most scalable method. The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Due to their different crystal packing energies and solvation properties, these salts will exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.[1][2]

  • Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes. An enzyme, such as a lipase, can be used to selectively catalyze a reaction (e.g., esterification) on only one of the acid's enantiomers. This leaves one enantiomer as an unreacted acid and the other as an ester, which can then be separated based on their different chemical properties (e.g., via extraction).

  • Chromatographic Separation: This can be achieved in two ways:

    • Direct Separation: Using a High-Performance Liquid Chromatography (HPLC) column that has a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation.[3][4]

    • Indirect Separation: The racemic acid is first derivatized with a chiral agent to form diastereomers.[5][6] This mixture of diastereomers can then be separated on a standard, achiral HPLC or Gas Chromatography (GC) column.[7]

Part 2: Protocol for Classical Resolution via Diastereomeric Salt Formation

This method is a robust and cost-effective approach for obtaining large quantities of enantiopure material. The success of this technique hinges on the careful selection of the resolving agent and the crystallization solvent.

Causality Behind Experimental Choices

The selection of a resolving agent is the most critical variable. The goal is to form a stable, crystalline salt with one enantiomer of the acid while the diastereomeric salt of the other enantiomer remains soluble in the mother liquor. This selection is often empirical, and a screening process is highly recommended.[8] The choice of solvent is equally important; it must provide a significant solubility differential between the two diastereomeric salts. Alcohols (methanol, ethanol, isopropanol) and aqueous mixtures are common starting points.

Screening for Optimal Resolving Agents

A preliminary small-scale screening is essential to identify a suitable chiral amine.[8] This minimizes the waste of the racemic acid.

Resolving AgentClassRationale for Selection
(R)-(+)-α-PhenylethylaminePrimary AmineWidely available, relatively inexpensive, and effective for a broad range of acids.
(S)-(-)-α-PhenylethylaminePrimary AmineProvides access to the other enantiomer of the target acid.
(-)-BrucineAlkaloidA rigid, complex structure that often forms highly crystalline salts.
(+)-CinchonineAlkaloidAnother widely used Cinchona alkaloid with a different structural profile.
(1R,2S)-(-)-EphedrineAmino AlcoholThe presence of a hydroxyl group offers an additional point of interaction.
Detailed Step-by-Step Protocol

This protocol assumes (R)-(+)-α-Phenylethylamine is chosen as the resolving agent.

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2,5-Dihydro-furan-2-carboxylic acid in 100 mL of methanol. Warm gently if necessary to achieve full dissolution.

  • In a separate beaker, dissolve an equimolar amount of the chiral amine (e.g., (R)-(+)-α-Phenylethylamine) in 20 mL of methanol.

  • Slowly add the amine solution to the stirred acid solution at room temperature. A precipitate may form immediately.

  • Heat the mixture to boiling to dissolve all solids, creating a clear solution.

Step 2: Selective Crystallization

  • Allow the solution to cool slowly to room temperature without disturbance. The goal is to promote the formation of large, well-defined crystals. Covering the flask with a watch glass and letting it stand overnight is ideal.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

  • Once crystallization appears complete at room temperature, cool the flask in an ice bath for 1-2 hours to maximize the yield of the less-soluble diastereomeric salt.[9]

Step 3: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved. Save the mother liquor, as it contains the other diastereomer.

Step 4: Liberation of the Enantiopure Acid

  • Dissolve the dried diastereomeric salt in a minimal amount of deionized water.

  • Acidify the solution by slowly adding 2 M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 1-2. The free carboxylic acid will precipitate out as a white solid.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the enantiopure 2,5-Dihydro-furan-2-carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 5: Recovery and Analysis

  • Determine the yield and measure the optical rotation of the resolved acid.

  • Crucially, determine the enantiomeric excess (ee) using a validated analytical method, such as chiral HPLC (see Part 3).

  • The other enantiomer can be recovered from the mother liquor saved in Step 3 by evaporating the solvent, redissolving the residue, and treating it with acid as described in Step 4. This sample will be enriched in the other enantiomer and may require further purification or resolution.

G cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Acid (R-Acid + S-Acid) dissolve Dissolve in Methanol racemic_acid->dissolve chiral_amine Chiral Amine (R-Amine) chiral_amine->dissolve mix Mix & Heat dissolve->mix cool Slow Cooling & Crystallization mix->cool filtration Vacuum Filtration cool->filtration crystals Crystals (R-Acid-R-Amine Salt) (Less Soluble) filtration->crystals Solid mother_liquor Mother Liquor (S-Acid-R-Amine Salt) (More Soluble) filtration->mother_liquor Filtrate acidify_crystals Dissolve in H2O + Add HCl (pH 1-2) crystals->acidify_crystals filter_acid Filter & Dry acidify_crystals->filter_acid pure_enantiomer Pure R-Acid filter_acid->pure_enantiomer

Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.

Part 3: Analytical Validation - Determination of Enantiomeric Excess (ee)

A successful resolution is meaningless without a robust analytical method to quantify the outcome. The enantiomeric excess (% ee) is the measure of purity, defined as:

% ee = (|[R] - [S]| / ([R] + [S])) x 100

High-Performance Liquid Chromatography (HPLC) is the industry standard for this determination.[3][10]

Protocol: ee Determination by Chiral HPLC

This method provides direct measurement of the enantiomers without derivatization. Method development is required to find a suitable chiral stationary phase (CSP) and mobile phase.

Step 1: Column and Mobile Phase Screening

  • Column Selection: Start with polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These are versatile and effective for a wide range of compounds.

  • Mobile Phase Selection: For carboxylic acids, a mobile phase of Hexane/Isopropanol or Hexane/Ethanol with a small amount of an acidic modifier (0.1% Trifluoroacetic Acid - TFA or Acetic Acid) is a common starting point. The acid modifier ensures the analyte is in its neutral form, preventing peak tailing.

  • Initial Screening: Begin with a standard mobile phase composition (e.g., 90:10 Hexane:IPA + 0.1% TFA) and an isocratic flow rate of 1.0 mL/min. Monitor the separation using a UV detector (e.g., at 210 nm).

Step 2: Method Optimization

  • If no separation is observed, systematically vary the mobile phase composition (e.g., 95:5, 80:20).

  • Change the alcohol co-solvent (e.g., from IPA to Ethanol).

  • If separation is achieved but is poor (low resolution), fine-tune the mobile phase composition and flow rate to optimize the separation (Resolution > 1.5 is desired).

Step 3: Analysis of Resolved Sample

  • Prepare a standard solution of the racemic 2,5-Dihydro-furan-2-carboxylic acid (approx. 1 mg/mL) to establish the retention times of both enantiomers.

  • Prepare a solution of your resolved sample at the same concentration.

  • Inject both solutions onto the HPLC system under the optimized conditions.

  • Integrate the peak areas for both enantiomers in the chromatograms. Calculate the % ee using the areas from the resolved sample's chromatogram.

Alternative Protocol: ee Determination via Derivatization

If a chiral HPLC column is unavailable, an indirect method can be used. The enantiomeric acid is converted into a pair of diastereomers using a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[6][7]

G cluster_0 Derivatization cluster_1 Chromatographic Separation cluster_2 Quantification resolved_acid Resolved Acid Sample (Mixture of R- and S-Acid) reaction Reaction (e.g., Amide Coupling) resolved_acid->reaction chiral_agent Chiral Derivatizing Agent (e.g., S-Amine) chiral_agent->reaction diastereomers Diastereomeric Mixture (R-Acid-S-Amine + S-Acid-S-Amine) reaction->diastereomers hplc Inject onto Achiral HPLC Column (e.g., C18) diastereomers->hplc chromatogram Separated Peaks on Chromatogram hplc->chromatogram integrate Integrate Peak Areas (Area 1, Area 2) chromatogram->integrate calculate Calculate % ee: |Area1 - Area2| / (Area1 + Area2) * 100 integrate->calculate result Enantiomeric Purity calculate->result

Caption: Workflow for ee% determination using chiral derivatization and achiral HPLC.

Part 4: Comparison of Resolution Strategies

MethodPrincipleAdvantagesDisadvantagesBest For
Classical Resolution Diastereomeric salt crystallizationScalable, cost-effective, well-established technology.Labor-intensive, requires screening, theoretical max yield is 50% (unless racemization is employed).[11]Large-scale production (grams to kilograms).
Enzymatic Resolution Enzyme-catalyzed kinetic resolutionHigh enantioselectivity, mild reaction conditions.Enzymes can be expensive, requires optimization, separation of product from substrate needed.High-purity applications where substrate cost is not prohibitive.
Chiral Chromatography Differential interaction with a CSPFast, highly accurate for analytical purposes, can be automated.High cost of chiral columns and solvents, limited scalability for preparative work.Analytical ee determination and small-scale (<1g) purification.

Conclusion

The chiral resolution of 2,5-Dihydro-furan-2-carboxylic acid is an essential step for its application in asymmetric synthesis and pharmaceutical research. While several methods exist, classical resolution by diastereomeric salt formation remains a highly practical and scalable approach for preparative work. Its success relies on a systematic screening of resolving agents and crystallization conditions. Regardless of the method chosen for separation, the development of a robust analytical technique, preferably chiral HPLC, is non-negotiable for validating the enantiomeric purity of the final product. By combining a sound preparative strategy with rigorous analytical validation, researchers can confidently produce the enantiopure building blocks necessary for their scientific endeavors.

References

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available at: [Link]

  • Guillena, G., & Ramón, D. J. (2010). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Downey, A. M., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. Available at: [Link]

  • ResearchGate. A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Cergol, T., et al. (2010). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]

  • Milić, M., et al. (2020). Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions. ChemCatChem. Available at: [Link]

  • Onyx Scientific. Chiral Resolution Screening. Available at: [Link]

  • Jiang, Y., et al. (2016). Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides. Green Chemistry. Available at: [Link]

  • ResearchGate. Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Available at: [Link]

  • Lomeli-Rodriguez, M., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules. Available at: [Link]

  • ACS Publications. Organic Letters Ahead of Print. Available at: [Link]

  • IRIS. Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio. Available at: [Link]

  • RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. Available at: [Link]

  • Wolf, C., et al. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Blacker, A. J. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Jiang, Y., et al. (2015). Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as Sustainable Alternatives to Polyphthalamides. Biomacromolecules. Available at: [Link]

  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • de la Torre, M. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. Available at: [Link]

  • Witte, D. T. (1986). Chromatographic separation of enantiomers. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Available at: [Link]

  • Garrido, N. M., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

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Application Notes & Protocols: High-Purity Isolation of 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 2,5-Dihydro-furan-2-carboxylic acid, a crucial chiral building block in synthetic organic chemistry and drug development. The methodologies outlined herein are designed for researchers, scientists, and process chemists, emphasizing the rationale behind procedural choices to ensure the attainment of high-purity material. This document covers purification by crystallization and flash column chromatography, addressing common challenges associated with polar carboxylic acids. Each protocol is structured to be self-validating, incorporating in-process controls and analytical checkpoints.

Introduction: The Importance of Purity

2,5-Dihydro-furan-2-carboxylic acid is a versatile synthetic intermediate. The presence of impurities, even in small quantities, can have profound negative effects on subsequent reactions, leading to low yields, side-product formation, and challenges in the purification of downstream products. Common impurities often arise from the starting materials or side reactions during its synthesis and may include unreacted starting materials, polymeric byproducts, or structurally similar isomers. Therefore, robust and reliable purification methods are paramount.

This guide details two primary and effective methods for the purification of 2,5-Dihydro-furan-2-carboxylic acid:

  • Crystallization: A scalable and cost-effective technique that leverages differences in solubility between the target compound and impurities.

  • Flash Column Chromatography: A powerful method for separating compounds with very similar polarities, ideal for achieving the highest purity levels, especially at a smaller scale.

Understanding Potential Impurities

The choice of purification strategy is dictated by the nature of the impurities. While specific impurities depend on the synthetic route, common contaminants in the synthesis of related furan-based carboxylic acids include:

  • Starting Materials: Incomplete conversion can leave residual precursors.

  • Over-oxidation or Reduction Products: Depending on the synthesis, byproducts with different oxidation states of the furan ring or carboxylic acid may be present.

  • Polymeric Materials: Furans can be prone to polymerization under acidic conditions.[1]

  • Isomers: Incomplete control of regioselectivity during synthesis can lead to isomeric impurities.

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude material is essential to identify the impurity profile and select the most appropriate purification method.

Purification by Crystallization

Crystallization is often the preferred method for large-scale purification due to its efficiency and scalability. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Rationale for Solvent Selection

The ideal crystallization solvent should exhibit the following properties:

  • High solubility for 2,5-Dihydro-furan-2-carboxylic acid at elevated temperatures.

  • Low solubility for 2,5-Dihydro-furan-2-carboxylic acid at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.

  • Chemical inertness towards the compound.

  • A suitable boiling point for ease of handling and removal.

For polar carboxylic acids, common and effective solvents include water, alcohols, and ethyl acetate, or mixtures thereof.[2][3]

Protocol: Single Solvent Crystallization

This protocol is suitable when a single solvent provides a significant solubility differential with temperature.

Materials:

  • Crude 2,5-Dihydro-furan-2-carboxylic acid

  • Selected crystallization solvent (e.g., Water, Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2,5-Dihydro-furan-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring. Continue to add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol: Solvent/Anti-Solvent Crystallization

This method is employed when no single solvent provides the desired solubility profile. A "solvent" in which the compound is soluble is paired with an "anti-solvent" in which the compound is insoluble, but the two solvents are miscible.[4]

Materials:

  • Crude 2,5-Dihydro-furan-2-carboxylic acid

  • Solvent (e.g., Methanol, Acetone)

  • Anti-solvent (e.g., Hexane, Toluene)

  • Erlenmeyer flask

  • Stir plate

  • Dropper or addition funnel

Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of the "solvent" at room temperature.

  • Addition of Anti-solvent: Slowly add the "anti-solvent" dropwise with vigorous stirring until the solution becomes cloudy (the point of saturation).[4]

  • Re-dissolution: If cloudiness persists, add a few drops of the "solvent" until the solution becomes clear again.

  • Crystallization: Allow the flask to stand undisturbed at room temperature. If no crystals form, gentle scratching of the inner wall of the flask with a glass rod can initiate crystallization. Cooling in an ice bath can further promote crystal formation.

  • Isolation and Drying: Isolate, wash with the anti-solvent, and dry the crystals as described in the single solvent protocol.

Data Presentation: Solvent Selection Guide
Solvent SystemSuitability for Polar Carboxylic AcidsNotes
WaterGood for highly polar compounds.[3]May require significant heating.
Ethyl Acetate / HexaneExcellent for moderately polar compounds.[4][5]A common and effective solvent pair.
Methanol / DichloromethaneGood for very polar compounds.[5]Both solvents are relatively volatile.
Acetone / HexaneEffective for compounds with moderate polarity.[3]

Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase.[6] It is particularly useful for purifying small to medium quantities of material to a very high degree of purity.

Principle of Separation

For polar compounds like 2,5-Dihydro-furan-2-carboxylic acid, normal-phase chromatography is commonly used. The polar silica gel stationary phase strongly interacts with polar compounds. A mobile phase of lower polarity is used to elute less polar impurities, and the polarity is gradually increased to elute the more polar target compound.

Workflow for Flash Chromatography

Caption: Workflow for purification by flash column chromatography.

Protocol: Flash Column Chromatography

Materials:

  • Crude 2,5-Dihydro-furan-2-carboxylic acid

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Ethyl Acetate, Hexane, Methanol, Dichloromethane)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent Selection:

    • Develop a suitable mobile phase using TLC. For polar compounds, start with solvent systems like 10-50% Ethyl Acetate/Hexane or 5% Methanol/Dichloromethane.[5]

    • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3 for good separation.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent mixture to be used.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended for polar compounds): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

    • Liquid Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with the initial, less polar mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will sequentially elute compounds of increasing polarity.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,5-Dihydro-furan-2-carboxylic acid.

Data Presentation: Recommended Solvent Systems
Compound PolarityStarting Solvent System (v/v)Rationale
Moderately Polar20-50% Ethyl Acetate / HexaneStandard system for good resolution of common organic compounds.[5]
Highly Polar5-10% Methanol / DichloromethaneEffective for eluting compounds that bind strongly to silica.[5]
Very Polar/AcidicAdd 0.5-1% Acetic Acid to the mobile phaseThe acid helps to suppress the ionization of the carboxylic acid, reducing tailing on the silica gel.

Verification of Purity

After purification, the purity of 2,5-Dihydro-furan-2-carboxylic acid should be assessed using appropriate analytical techniques such as:

  • HPLC: To obtain a quantitative measure of purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The successful purification of 2,5-Dihydro-furan-2-carboxylic acid is critical for its effective use in research and development. Both crystallization and flash column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The protocols and guidelines presented in this document provide a solid foundation for achieving these goals.

References

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Google Patents.
  • Unknown. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • European Patent Office. (2019). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • O'Chem Prof. (2013). Recrystallization Solvent Pair. YouTube. [Link]

  • Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. [Link]

  • MDPI. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]

  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

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Application Notes and Protocols for the Recrystallization of 2,5-Dihydro-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Recrystallization

2,5-Dihydro-furan-2-carboxylic acid is a heterocyclic compound of significant interest in synthetic chemistry and drug development. As with many organic syntheses, the crude product is often contaminated with by-products, unreacted starting materials, and colorimetric impurities. For its effective use in subsequent applications, a high degree of purity is paramount. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1] This document provides a comprehensive guide to developing a successful recrystallization protocol for 2,5-Dihydro-furan-2-carboxylic acid, grounded in the principles of solvent selection, solubility, and crystal lattice formation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 2,5-Dihydro-furan-2-carboxylic acid is foundational to designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC5H6O3PubChem CID 12200717[2]
Molecular Weight114.10 g/mol PubChem CID 12200717[2]
AppearanceExpected to be a solidGeneral knowledge
SafetyCauses skin and eye irritation. May cause respiratory irritation.PubChem CID 12200717[2]

Safety Precautions: Due to its irritant nature, it is imperative to handle 2,5-Dihydro-furan-2-carboxylic acid in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility.

  • A boiling point that is high enough to facilitate dissolution but low enough for easy removal from the purified crystals.

  • Inertness, meaning it does not react with the compound being purified.

For carboxylic acids, particularly furan-based structures, a range of solvents can be considered. The polarity of the solvent plays a crucial role in its interaction with the carboxylic acid group and the furan ring.

Solvent SystemRationalePotential AdvantagesPotential Disadvantages
Water The carboxylic acid group imparts some water solubility, which is expected to increase significantly with temperature.Cost-effective, non-toxic, and non-flammable. Effective for polar impurities.May have limited solubility even when hot. Drying can be slow.
Ethanol/Water Mixture A co-solvent system can fine-tune the polarity to achieve the desired solubility profile.Highly adjustable to optimize yield and purity.Requires careful determination of the optimal solvent ratio.
Ethyl Acetate A moderately polar solvent that is often effective for a wide range of organic compounds.Good balance of polarity. Relatively volatile for easy removal.Flammable. May dissolve some non-polar impurities.
Acetone A polar aprotic solvent that can be a good alternative if protic solvents are not ideal.High solvating power for many organic compounds.Highly volatile and flammable. Can be difficult to induce crystallization from.

Based on the properties of similar compounds like 2-furancarboxylic acid, water and ethanol-water mixtures are excellent starting points for solvent screening.[3]

Experimental Workflow for Recrystallization

The following diagram outlines the key stages in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot solvent hot_filtration Hot filtration to remove insoluble impurities (optional) dissolve->hot_filtration cool Slow cooling to induce crystallization hot_filtration->cool ice_bath Ice bath to maximize crystal yield cool->ice_bath vacuum_filtration Vacuum filtration to isolate crystals ice_bath->vacuum_filtration wash Wash crystals with cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry

Caption: A generalized workflow for the recrystallization of 2,5-Dihydro-furan-2-carboxylic acid.

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of 2,5-Dihydro-furan-2-carboxylic acid. It is recommended to start with a small quantity of the crude material to determine the optimal solvent and conditions.

Materials:

  • Crude 2,5-Dihydro-furan-2-carboxylic acid

  • Selected recrystallization solvent (e.g., deionized water, ethanol)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection and Initial Dissolution:

    • Place a small amount of the crude solid in a test tube.

    • Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is likely too good and will result in poor recovery.

    • If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves, the solvent is a good candidate.

    • Once a suitable solvent is identified, place the bulk of the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.[4]

    • Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, perform a hot filtration.[1]

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry in the Buchner funnel by drawing air through them for a period.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature oven.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used. The compound is highly soluble even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Evaporate some of the solvent and allow it to cool again.
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent and allow it to cool slowly. - Try a lower boiling point solvent.
Low recovery The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath. - Minimize the amount of solvent used for dissolution and washing. - Ensure the filtration apparatus is preheated for hot filtration.
Colored crystals The colored impurity co-crystallizes with the product. Insufficient activated carbon was used.- Repeat the recrystallization, ensuring slow cooling. - Use a different solvent system. - Increase the amount of activated carbon used for decolorization.

Characterization of Purified Product

To confirm the purity of the recrystallized 2,5-Dihydro-furan-2-carboxylic acid, the following analytical techniques are recommended:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[1]

  • Spectroscopic Analysis (NMR, IR): To confirm the chemical structure and identify any residual impurities.

  • Chromatography (TLC, HPLC): To assess the number and concentration of any remaining impurities.

Conclusion

Recrystallization is a powerful technique for the purification of 2,5-Dihydro-furan-2-carboxylic acid. A systematic approach to solvent selection, coupled with a carefully executed protocol, will yield a product of high purity suitable for demanding research and development applications. The principles and procedures outlined in this guide provide a solid foundation for achieving this goal.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • PubChem. (n.d.). 2,5-Dihydro-2-furancarboxylic acid. [Link]

  • Organic Syntheses. (n.d.). Furoic Acid and Furyl Carbinol. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Canterbury. (n.d.). Recrystallisation. [Link]

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Application Notes & Protocols: Strategic Derivatization of 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2,5-Dihydro-furan-2-carboxylic acid. This versatile heterocyclic building block holds significant potential in medicinal chemistry and materials science, particularly in the synthesis of nucleoside analogues, bioactive scaffolds, and novel polymers. We present detailed, validated protocols for three core transformations: Esterification , Amidation , and Alkene Hydrogenation . The guide emphasizes the chemical rationale behind protocol selection, focusing on methods that preserve the integrity of the dihydrofuran ring. Each section includes step-by-step instructions, mechanistic insights, and expert advice on optimization and troubleshooting.

Introduction: A Versatile Heterocyclic Scaffold

2,5-Dihydro-furan-2-carboxylic acid is a valuable chiral intermediate characterized by three key functional regions: a reactive carboxylic acid, a cyclic ether, and an alkene moiety. Its derivatives are precursors to a wide range of compounds, from saturated tetrahydrofuran systems to fully aromatic furans. While structurally related to the well-studied Furan-2,5-dicarboxylic acid (FDCA), a bio-based polymer monomer, the non-aromatic and chiral nature of 2,5-dihydro-furan-2-carboxylic acid offers unique stereochemical opportunities for drug discovery.[1][2]

A critical consideration in the chemistry of this molecule is the stability of the dihydrofuran ring. Furan and its derivatives are known to be sensitive to strongly acidic conditions, which can induce polymerization or ring-opening.[3][4] Therefore, the protocols detailed herein prioritize mild, controlled reaction conditions to ensure high-yield, selective derivatization.

Molecular Profile
PropertyValueSource
IUPAC Name 2,5-dihydrofuran-2-carboxylic acid[5]
CAS Number 22694-55-9[6]
Molecular Formula C₅H₆O₃[5]
Molecular Weight 114.10 g/mol [5]
Appearance White to off-white solid-
SMILES C1C=CC(O1)C(=O)O[5]

Derivatization of the Carboxylic Acid Functionality

The primary site for derivatization is the carboxylic acid group. We present two robust methods for esterification and one for amidation, balancing classical approaches with modern, high-efficiency coupling chemistry.

Esterification Protocols

This is the recommended method for most applications, especially for acid-sensitive alcohols or when preserving chirality is paramount. It proceeds under neutral, room-temperature conditions, avoiding the harsh acids that can degrade the dihydrofuran ring.[7] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous for scalability, as its urea byproduct is water-soluble, simplifying purification.[8][9]

Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), intercepts this intermediate to form a DMAP-acylium species. This "active ester" is then efficiently attacked by the alcohol to form the desired product, regenerating the DMAP catalyst. This catalytic cycle prevents a common side reaction where the O-acylisourea rearranges into a stable N-acylurea.[10][11]

Experimental Workflow: Carbodiimide-Mediated Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Acid (1.0 eq) and Alcohol (1.1 eq) in DCM B Add DMAP (0.1 eq) A->B C Cool to 0 °C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Warm to RT Stir 4-16h D->E F Quench with H₂O Separate Layers E->F G Wash Organic Layer (HCl, NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Column Chromatography H->I

Caption: General workflow for EDC/DMAP-mediated esterification.

Step-by-Step Protocol:

  • To a round-bottom flask charged with a magnetic stir bar, add 2,5-dihydro-furan-2-carboxylic acid (1.0 eq), the desired alcohol (1.1 eq), and 4-DMAP (0.1 eq).

  • Dissolve the components in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF, ~0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with the solvent and quench with water.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

ParameterRecommended ConditionRationale / Notes
Coupling Agent EDC·HClWater-soluble urea byproduct simplifies work-up. DCC is a valid alternative.
Catalyst 4-DMAPEssential for high yield; suppresses N-acylurea formation.
Solvent CH₂Cl₂ (DCM)Good solubility for reactants; easily removed. Anhydrous conditions are key.
Temperature 0 °C to RTInitial cooling controls exotherm. Reaction proceeds efficiently at RT.
Stoichiometry Acid:Alc:EDC:DMAP = 1:1.1:1.2:0.1Slight excess of alcohol and EDC drives reaction to completion.

This classic acid-catalyzed method is best suited for producing simple methyl or ethyl esters where the alcohol can be used as the solvent. While economical, it carries a risk of ring polymerization.[3] It should only be used when the mild conditions of Protocol A are not feasible and after small-scale trials confirm substrate stability.

Step-by-Step Protocol:

  • Suspend 2,5-dihydro-furan-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, used as solvent).

  • Cool the mixture to 0 °C.

  • Carefully add a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops, or HCl generated from 0.1 eq of acetyl chloride).

  • Allow the mixture to warm to room temperature or gently heat to reflux (40-60 °C) for 2-6 hours, monitoring by TLC.

  • Once complete, cool the reaction and neutralize the acid with a saturated solution of NaHCO₃.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer, concentrate, and purify as described in Protocol A.

Amidation Protocol

Modern peptide coupling reagents provide a mild and highly efficient route to amides, avoiding the need to form reactive acid chlorides.[12][13] Uronium/aminium salt-based reagents like HATU or HBTU are exceptionally effective.

Principle: The coupling reagent activates the carboxylic acid to form a reactive ester (e.g., an HOBt or HOAt ester). This intermediate readily undergoes nucleophilic acyl substitution with the amine, driven by the formation of a stable urea or phosphonamide byproduct. The inclusion of a non-nucleophilic base is required to neutralize the acid and any HCl salts from the amine.

Step-by-Step Protocol (using HBTU):

  • In a round-bottom flask, dissolve 2,5-dihydro-furan-2-carboxylic acid (1.0 eq) and HBTU (1.1 eq) in an anhydrous polar aprotic solvent like DMF.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 10-20 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.1 eq; if using an amine·HCl salt, increase DIPEA to 3.5 eq).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove DMF and byproducts.

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale / Notes
Coupling Agent HBTU / HATUHigh efficiency, low rate of racemization for chiral substrates.
Base DIPEAScavenges protons without competing as a nucleophile.
Solvent DMF, NMPExcellent solubility for polar reactants and intermediates.
Temperature Room TemperatureActivation and coupling are typically rapid and efficient without heating.

Derivatization of the Alkene Moiety

The endocyclic double bond provides a handle for accessing the corresponding saturated tetrahydrofuran derivatives.

Protocol C: Catalytic Hydrogenation to Tetrahydrofuran-2-carboxylic Acid

Catalytic hydrogenation is a clean and high-yielding method for the reduction of alkenes.[14] The use of a palladium on carbon (Pd/C) catalyst is standard for this transformation, providing access to the saturated analogue, which is often a critical compound for structure-activity relationship (SAR) studies in drug discovery.[15]

Mechanism: EDC/DMAP-Mediated Esterification

G RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC DMAP_Acylium [DMAP-Acyl]⁺ (Active Ester) O_Acylisourea->DMAP_Acylium + DMAP EDU EDU (Byproduct) O_Acylisourea->EDU + H₂O DMAP DMAP Ester R-COOR' DMAP_Acylium->Ester + R'-OH DMAP_regen DMAP DMAP_Acylium->DMAP_regen - H⁺ ROH R'-OH

Caption: Activation cascade in Steglich esterification.

Step-by-Step Protocol:

  • Dissolve 2,5-dihydro-furan-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C is flammable when dry and may ignite solvents like methanol. Handle as a slurry or under an inert atmosphere.

  • Seal the reaction vessel and purge thoroughly with an inert gas (N₂ or Argon).

  • Introduce Hydrogen gas (H₂) to the vessel, either from a balloon (for atmospheric pressure) or a pressurized reactor (e.g., Parr shaker, 50 psi) for faster reaction.

  • Stir the suspension vigorously at room temperature for 2-24 hours. Monitor the reaction by TLC, LC-MS, or ¹H NMR (disappearance of alkene signals).

  • Once complete, carefully vent the H₂ atmosphere and purge again with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which is often pure enough for subsequent steps. If necessary, recrystallization or chromatography can be performed.

Safety & Handling

  • Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2,5-Dihydro-furan-2-carboxylic acid is classified as a skin and eye irritant.[5] Handle in a well-ventilated fume hood.

  • Carbodiimides (EDC, DCC) are potent allergens and sensitizers. Avoid inhalation and skin contact.

  • Palladium on carbon is pyrophoric. Do not allow the dry powder to come into contact with organic solvents in the presence of air.

References

  • Wikipedia. (2023). 2,5-Furandicarboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Available at: [Link]

  • Google Patents. (1980). US4231941A - Synthesis of 2,5-dihydrofuran.
  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]

  • ResearchGate. (2015). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link]

  • ResearchGate. (2001). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Available at: [Link]

  • PubChem. 2,5-Furandicarboxylic acid. Available at: [Link]

  • PubChem. 2,5-Dihydro-2-furancarboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Available at: [Link]

  • ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

  • ResearchGate. (2008). Hydrogenation of 2,5-dihydrofuran to tetrahydrofuran. Available at: [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Available at: [Link]

  • Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • MDPI. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Available at: [Link]

  • ResearchGate. (2022). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Available at: [Link]

  • Royal Society of Chemistry. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • RWTH Aachen University. (2017). Hydrogenation of furanic compounds over heterogeneous catalysts. Available at: [Link]

  • ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • ACS Publications. (2006). Synthesis of Furans and 2,5-Dihydrofurans by Ag(I)-Catalyzed Isomerization of Allenones, Alkynyl Allylic Alcohols, and Allenylcarbinols. Available at: [Link]

  • YouTube. (2018). 8.5 Catalytic Hydrogenation. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Available at: [Link]

Sources

Esterification of 2,5-Dihydro-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification of 2,5-Dihydrofuran-2-carboxylic Acid

Executive Summary

The esterification of 2,5-dihydrofuran-2-carboxylic acid (2,5-DHFA) presents a specific chemoselective challenge distinct from its aromatic analogue (furoic acid) or saturated analogue (tetrahydrofuroic acid). Unlike stable aromatic furans, the 2,5-dihydrofuran ring contains a non-conjugated internal alkene and an allylic C-O bond.

Core Challenge: Under standard Brønsted acidic conditions (Fischer esterification), 2,5-DHFA is prone to:

  • Isomerization: Acid-catalyzed migration of the C3-C4 double bond to the C4-C5 position (forming the thermodynamically favored, but highly reactive, vinyl ether: 4,5-dihydrofuran).

  • Ring Opening/Aromatization: Oxidative aromatization to furoic acid or acid-mediated ring opening leading to polymerization.

This guide details three validated protocols ranging from "Ultra-Mild" to "Scalable," ensuring the preservation of the alkene position and ring integrity.

Critical Mechanistic Analysis

The choice of esterification method relies on avoiding the protonation of the ring oxygen or the alkene.

  • Risk Factor: High acidity (

    
    ) promotes the formation of the oxocarbenium ion intermediate, facilitating double bond migration.
    
  • Solution: Utilize base-mediated nucleophilic substitution or neutral coupling reagents to bypass carbocation intermediates.

Decision Matrix: Method Selection
ParameterMethod A: Alkyl Halide (Recommended) Method B: Carbodiimide Coupling Method C: Modified Acid Catalysis
Reagents

/ MeI or Alkyl Bromide
EDC·HCl / DMAP / AlcoholTMSCl / MeOH
Mechanism

Nucleophilic Substitution
Steglich EsterificationIn situ HCl generation
pH Conditions Basic (

)
Neutral / Weakly BasicAcidic (Anhydrous)
Isomerization Risk Lowest LowModerate
Scalability HighModerate (Costly reagents)High (Lowest Cost)
Purification Aqueous workupColumn Chromatography (Urea removal)Distillation

Experimental Protocols

Protocol A: Base-Mediated Alkylation (The "Safe" Route)

Best for: Small to mid-scale synthesis, preserving stereochemistry, and preventing isomerization.

Reagents:

  • 2,5-Dihydrofuran-2-carboxylic acid (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Alkyl Halide (e.g., Iodomethane for methyl ester, Benzyl bromide for benzyl ester) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)

Workflow:

  • Solubilization: Charge a flame-dried round-bottom flask with 2,5-DHFA and anhydrous DMF. Stir under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at 
    
    
    
    for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. Observation: The mixture may become a slurry as the potassium carboxylate forms.
  • Alkylation: Cool back to

    
    . Add the Alkyl Halide dropwise via syringe to control the exotherm.
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (System: 30% EtOAc/Hexanes; Stain: KMnO4).

  • Workup: Dilute with EtOAc (5x reaction volume). Wash with water (3x) and Brine (1x) to remove DMF. Dry organic layer over

    
    .[2][3]
    
  • Isolation: Concentrate under reduced pressure (

    
    ).
    

Validation Point: The absence of new vinylic signals in the


 NMR (around 6.0–6.5 ppm) confirms no isomerization occurred.
Protocol B: Steglich Esterification (The "Clean" Route)

Best for: Complex alcohols, precious substrates, or when avoiding alkyl halides.

Reagents:

  • 2,5-DHFA (1.0 equiv)

  • Alcohol (R-OH) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Dissolve 2,5-DHFA and the target Alcohol in DCM at

    
    .
    
  • Add DMAP.

  • Add EDC·HCl portion-wise over 10 minutes.

  • Stir at

    
     for 1 hour, then warm to RT overnight.
    
  • Quench: Wash with dilute citric acid (to remove DMAP/EDC byproducts), then saturated

    
    .
    
  • Purification: Flash chromatography is usually required to remove N-acylurea byproducts if DCC is used; EDC byproducts are water-soluble, making this method preferred.

Protocol C: Mild Acid-Catalyzed Methanolysis (Scale-Up Only)

Best for: Large scale synthesis of Methyl Esters where minor isomerization is acceptable or separable.

Concept: Instead of adding sulfuric acid, Trimethylsilyl chloride (TMSCl) reacts with Methanol to generate anhydrous HCl in situ in a controlled manner.

Reagents:

  • 2,5-DHFA (1.0 equiv)

  • Methanol (Anhydrous) (Solvent, 10-20 volumes)

  • TMSCl (0.5 - 1.0 equiv)

Workflow:

  • Dissolve 2,5-DHFA in Methanol under

    
    . Cool to 
    
    
    
    .
  • Add TMSCl dropwise. (Exothermic reaction:

    
    ).
    
  • Stir at RT. Do not reflux. Heat promotes isomerization.

  • Monitor strictly by GC-MS or NMR every 2 hours.

  • Quench: Neutralize with solid

    
    before concentration to prevent acid-catalyzed degradation during solvent removal.
    

Visualization: Reaction Pathways & Logic

EsterificationLogic Start 2,5-Dihydrofuran-2-carboxylic Acid Base Method A: K2CO3 / Alkyl Halide Start->Base Preferred Acid Method C: H+ Catalysis (Fischer/TMSCl) Start->Acid Scale-up w/ Caution Carboxylate Carboxylate Anion (Resonance Stabilized) Base->Carboxylate ProdA Target Ester (Ring Intact) Carboxylate->ProdA SN2 Attack Protonation Protonation of C=O Acid->Protonation Protonation->ProdA Kinetic Product Risk RISK: Double Bond Migration (to 4,5-dihydro) Protonation->Risk Thermodynamic Drift ProdC Mixture of Isomers Risk->ProdC

Figure 1: Mechanistic divergence between Base-Mediated (Green) and Acid-Mediated (Red) pathways. Acidic pathways carry the risk of thermodynamic isomerization.

Quality Control & Characterization

To validate the integrity of the 2,5-dihydrofuran ring post-esterification, compare the NMR integration of the vinyl protons against the chiral center proton.

Key NMR Markers (


): 
PositionProton TypeApprox. Shift (

)
Diagnostic Change if Failed
C2-H Methine (

to O/CO)
4.9 - 5.1 ppmShift/Loss indicates ring opening
C3-H, C4-H Vinyl5.8 - 6.1 ppmDisappearance indicates isomerization to 4,5-dihydro
C5-H Methylene (

to O)
4.6 - 4.8 ppmBecomes vinyl signal if isomerized

Troubleshooting Table:

ObservationRoot CauseCorrective Action
New peaks at 6.3-6.5 ppm Isomerization to Enol Ether (4,5-dihydro)Switch to Method A (Base); Lower Temp.
Low Yield / Polymer Ring Opening (Acid sensitivity)Ensure reaction is anhydrous; Neutralize before workup.
Incomplete Reaction Steric bulk of esterIncrease reaction time; Use catalytic KI (Finkelstein) in Method A.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Steglich and Fischer mechanisms in context of sensitive groups). Link

  • PubChem. (n.d.). 2,5-Dihydrofuran-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Application Note: Unlocking Novel Chemical Scaffolds from 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Chiral Building Block

In the landscape of modern synthetic chemistry and drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. These scaffolds serve as the foundation for developing new therapeutic agents, agrochemicals, and materials. 2,5-Dihydro-furan-2-carboxylic acid, a readily accessible chiral building block, represents a significant yet underutilized starting material. Its unique structure, featuring a reactive olefin, a modifiable carboxylic acid, and a key stereocenter, offers a gateway to a diverse array of complex molecules. This application note provides a detailed guide to the synthesis of novel compounds derived from this versatile precursor, focusing on practical, field-proven protocols and the underlying chemical principles. We will explore key transformations including iodolactonization, amide and ester coupling, and the strategic use of its inherent chirality to access novel chemical space.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 2,5-Dihydro-furan-2-carboxylic acid stems from the orthogonal reactivity of its two primary functional groups: the carboxylic acid and the endocyclic double bond. This allows for a stepwise or, in some cases, concerted functionalization to build molecular complexity.

Iodolactonization: A Gateway to Bicyclic Scaffolds

The intramolecular cyclization of the carboxylic acid onto the double bond, facilitated by an electrophilic iodine source, is a powerful strategy for creating rigid, bicyclic lactone systems. This reaction, known as iodolactonization, proceeds under mild conditions and introduces a versatile iodine handle for further functionalization (e.g., cross-coupling reactions).[1]

Mechanistic Rationale: The reaction is initiated by the activation of the double bond by an electrophilic iodine species (often generated in situ from I2), forming a cyclic iodonium ion intermediate. The proximate carboxylic acid then acts as an intramolecular nucleophile, attacking the iodonium ion in an anti-fashion. This stereospecific attack results in the formation of a bicyclic γ-lactone with a defined stereochemistry. The regioselectivity is governed by Baldwin's rules for ring closure, favoring the 5-exo-tet pathway.

G cluster_start Starting Material cluster_reaction Reaction Pathway cluster_product Product start 2,5-Dihydro-furan-2-carboxylic acid iodonium Iodonium Ion Intermediate start->iodonium + I+ cyclization Intramolecular Cyclization (5-exo-tet) iodonium->cyclization Nucleophilic Attack product Bicyclic Iodo-lactone cyclization->product

Caption: Iodolactonization Workflow.

Amide and Ester Formation: Building Libraries of Derivatives

The carboxylic acid moiety is a prime site for modification through standard coupling reactions, enabling the synthesis of diverse libraries of amides and esters. These derivatives can be screened for a wide range of biological activities, as the introduction of different amide or ester groups can significantly modulate properties such as solubility, cell permeability, and target binding affinity. While direct protocols for 2,5-dihydro-furan-2-carboxylic acid are not extensively published, established methods for related compounds like furan-2,5-dicarboxylic acid can be readily adapted.[2]

Causality Behind Reagent Choice: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions. Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) or HATU are highly effective as they activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without interfering with the coupling process. For esterification, classic Fischer esterification conditions (acid catalyst and alcohol solvent) or milder methods using carbodiimides can be employed.

G cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_products Products start 2,5-Dihydro-furan-2-carboxylic acid activated Activated Ester Intermediate (e.g., with TBTU/HATU) start->activated Coupling Reagent + Base ester Ester Derivative start->ester Acid Catalyst or Carbodiimide amide Amide Derivative activated->amide amine Primary or Secondary Amine (R-NH2) amine->amide alcohol Alcohol (R-OH) alcohol->ester

Caption: Amide and Ester Synthesis Workflow.

Experimental Protocols

Note on Safety: Always conduct a thorough safety assessment before beginning any chemical synthesis. 2,5-Dihydro-furan-2-carboxylic acid is classified as a skin and eye irritant and may cause respiratory irritation.[3] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Bicyclic Iodo-lactone

This protocol details the iodolactonization of 2,5-dihydro-furan-2-carboxylic acid to form the corresponding bicyclic iodo-lactone.

Materials:

  • 2,5-Dihydro-furan-2-carboxylic acid (1.0 eq)

  • Sodium bicarbonate (NaHCO3) (3.0 eq)

  • Iodine (I2) (1.5 eq)

  • Potassium iodide (KI) (3.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2,5-dihydro-furan-2-carboxylic acid in a 1:1 mixture of DCM and water.

  • Add sodium bicarbonate and stir until the acid is fully dissolved in the aqueous layer.

  • In a separate flask, dissolve iodine and potassium iodide in water to form a dark solution (Lugol's iodine).

  • Slowly add the iodine solution to the reaction mixture at room temperature with vigorous stirring.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate until the dark iodine color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure bicyclic iodo-lactone.

Protocol 2: Synthesis of an Amide Derivative via TBTU Coupling

This protocol describes the synthesis of an N-benzyl amide derivative as a representative example.

Materials:

  • 2,5-Dihydro-furan-2-carboxylic acid (1.0 eq)

  • TBTU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2,5-dihydro-furan-2-carboxylic acid in anhydrous DMF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA, followed by the TBTU coupling reagent. Stir the mixture for 10 minutes to allow for activation of the carboxylic acid.

  • Add benzylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl amide.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields and key analytical data for the synthesized compounds. These values are representative and may vary based on reaction scale and purification efficiency.

CompoundSynthetic RouteExpected Yield (%)1H NMR (Key Shifts, δ ppm)
Bicyclic Iodo-lactoneIodolactonization75-854.5-5.0 (m, 1H, CH-O), 4.2-4.4 (m, 1H, CH-I)
N-Benzyl AmideTBTU Coupling80-907.2-7.4 (m, 5H, Ar-H), 6.0-6.2 (m, 1H, C=CH), 4.4-4.6 (d, 2H, CH2-Ph)

Applications and Future Directions

The derivatives of 2,5-dihydro-furan-2-carboxylic acid are poised to be valuable assets in several areas of chemical and biological research. The bicyclic lactones can serve as constrained mimics of natural products or as intermediates in the synthesis of complex polycyclic systems. The amide and ester libraries provide a rich source of new chemical entities for high-throughput screening in drug discovery programs, targeting areas such as oncology and infectious diseases. The inherent chirality of the starting material makes it an ideal candidate for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds, which is a critical consideration in modern pharmacology. Further exploration of cycloaddition reactions on the double bond could lead to novel carbocyclic and heterocyclic frameworks with unique three-dimensional architectures.

References

  • Wikipedia. (n.d.). Iodolactonization. Retrieved January 31, 2026, from [Link]

  • Gajdoš, M., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412.
  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub.
  • Forte, V., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 27(13), 4071.
  • Request PDF. (2021). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids.
  • Google Patents. (n.d.). US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.
  • ACS Publications. (2026). Organic Letters Ahead of Print. American Chemical Society.
  • ResearchGate. (2021). Direct synthesis of furan-2,5-dicarboxylic acid monoamides.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dihydro-2-furancarboxylic acid. Retrieved January 31, 2026, from [Link]

  • Zubkiewicz, A., et al. (2022). Bio-renewable furan-based poly(ester amide)s: Synthesis, structure, spectroscopic and mechanical properties of poly(hexylene 2,5-furandicarboxylate)-co-poly(propylene furanamide)s. Express Polymer Letters, 16(11), 1098-1114.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource designed for researchers encountering purity issues in the synthesis of 2,5-Dihydro-furan-2-carboxylic acid (2,5-DHFA) .

Case ID: DHFA-SYN-001 Topic: Impurity Profiling & Process Control Applicable Route: Birch Reduction of 2-Furoic Acid

Process Overview: The Kinetic Control Mandate

The synthesis of 2,5-DHFA from 2-furoic acid is a classic example of kinetic control using the Birch reduction (dissolving metal reduction). Unlike standard catalytic hydrogenation, which typically reduces the furan ring all the way to the tetrahydro- derivative, the Birch reduction uses solvated electrons to access the 2,5-dihydro state.

The Challenge: The 2,5-dihydro isomer (non-conjugated) is thermodynamically less stable than its isomers. Successful synthesis requires precise termination of the reaction to prevent thermodynamic equilibration or over-reduction.

Reaction Pathway Diagram

The following diagram illustrates the critical branching points where byproducts are generated.

BirchReduction Start 2-Furoic Acid (Starting Material) Radical Radical Anion Intermediate Start->Radical Na/NH3, -78°C Product 2,5-Dihydro-furan- 2-carboxylic acid (Target: Kinetic Product) Radical->Product 2e-, 2H+ (Kinetic Protonation) OverRed Tetrahydro-2-furoic acid (Over-Reduction) Product->OverRed Excess Na or Slow Quench Isomer 4,5-Dihydro-furan- 2-carboxylic acid (Thermodynamic Isomer) Product->Isomer Base Catalysis or Heat (>0°C) RingOpen Ring-Opened Hydroxy Acids Product->RingOpen Strong Acid Workup

Figure 1: Reaction pathway showing the kinetic window for 2,5-DHFA isolation and common failure modes.

Troubleshooting Guide: Common Byproducts

This section addresses specific impurities identified in your crude NMR or LC-MS data.

Issue 1: Presence of Tetrahydro-2-furoic acid (THFA)

Symptom: Loss of olefinic protons in 1H NMR (5.5–6.5 ppm region); mass spectrum shows M+2 peak relative to target.

Root CauseMechanismCorrective Action
Excess Reducing Agent The 2,5-dihydro product still contains a double bond (C3=C4) which can be further reduced if excess solvated electrons are present after the initial consumption of starting material.Titrate the Sodium: Do not add a fixed mass of Na. Add Na in small pellets until the blue color persists for 10–15 minutes, then immediately quench.
Proton Source Depletion If the alcohol (proton source) is consumed, the reaction stalls at the radical anion stage, promoting side reactions or polymerization.Stoichiometry Check: Ensure a slight excess (2.2–2.5 eq) of alcohol (EtOH or t-BuOH) is present before adding the metal.
Issue 2: Isomerization to 4,5-Dihydro-furan-2-carboxylic acid

Symptom: NMR shows a shift in the double bond signals. The target 2,5-DHFA has a "skipped" diene-like structure (non-conjugated). The impurity is the


-unsaturated acid (conjugated), which is thermodynamically favored.

Q: Why is this forming during workup? A: The 2,5-dihydro isomer is sensitive to base-catalyzed isomerization.

  • Mechanism: The proton at C2 (alpha to the carboxyl) is acidic. Basic conditions (residual ammonia or alkoxide) can deprotonate C2, leading to resonance stabilization and re-protonation at C4, shifting the double bond into conjugation (C2=C3).

Protocol Adjustment:

  • Quenching: Use solid Ammonium Chloride (

    
    ) to quench the reaction while still at -78°C. This neutralizes the amide/alkoxide bases immediately.
    
  • Acidification: When extracting, avoid strong mineral acids if possible. Use cold dilute

    
     or citric acid to reach pH 3–4.
    
  • Temperature: Keep the crude mixture below 0°C until the ammonia is fully removed.

Issue 3: Ring Opening / Polymerization

Symptom: Tarry residues; broad baselines in NMR; loss of the furan ring signals entirely.

Troubleshooting:

  • Avoid Strong Acids: Dihydrofurans are enol ethers (or latent enol ethers) and are highly susceptible to acid-catalyzed hydrolysis.

  • Solvent Trap: Ensure the liquid ammonia is anhydrous. Water during the reduction phase acts as a "rogue" proton source that can lead to ring cleavage.

Analytical Differentiation (NMR)

Distinguishing the target from its isomers is critical. Use this reference table for 1H NMR (CDCl3) assignment.

FeatureTarget: 2,5-DHFA Isomer: 4,5-DHFA Over-Reduced: THFA
Structure Double bond at C3-C4 (Isolated)Double bond at C2-C3 (Conjugated)No Double Bonds
Olefinic Region 5.90 – 6.10 ppm (2H, m)Distinct multiplet.6.00 – 6.30 ppm (1H, d)Signal is shifted downfield due to conjugation.None
C2 Proton ~5.2 ppm (1H, m)Allylic and alpha to COOH.None (C2 is quaternary in the double bond).4.53 ppm (1H, dd)Standard methine.
Methylene (CH2) 4.70 ppm (2H, m)At C5 (adjacent to Oxygen).2.80 & 4.40 ppm Distinct triplets for C4/C5.1.90 – 2.30 ppm Multiplets for C3/C4.[1]

Note: Chemical shifts are approximate and solvent-dependent. The key indicator is the integration of the olefinic region (2H vs 1H vs 0H).

Validated Synthesis Protocol (Birch Reduction)

Objective: Synthesis of 2,5-dihydro-furan-2-carboxylic acid with <5% isomerization.

Reagents:

  • 2-Furoic acid (1.0 eq)

  • Liquid Ammonia (Solvent)[2]

  • Ethanol (2.5 eq, Proton Source)

  • Sodium metal (2.2 - 2.5 eq)

  • Ammonium Chloride (Solid, Quench)

Step-by-Step:

  • Setup: Condense dry ammonia (approx. 10 mL/mmol substrate) into a 3-neck flask at -78°C (Dry ice/Acetone bath).

  • Dissolution: Dissolve 2-furoic acid in the minimum amount of Ethanol (or THF/EtOH mix) and add slowly to the liquid ammonia.

  • Reduction (The Critical Step):

    • Add Sodium metal in small pieces.

    • Visual Cue: The solution will turn deep blue.

    • Wait for the blue color to fade (consumption of Na).

    • Repeat addition until a light blue color persists for 10 minutes .

    • Why? This ensures complete conversion without massive excess.

  • Quench: Immediately add solid

    
     (excess) until the blue color disappears. This buffers the solution and prevents isomerization.
    
  • Evaporation: Allow ammonia to evaporate under a stream of nitrogen. Do not apply heat.

  • Workup:

    • Dissolve residue in ice-cold water.

    • Acidify carefully to pH 3 with cold 10% HCl or Citric Acid.

    • Extract immediately with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo at <30°C.
      

References

  • Birch, A. J. (1944).[3] "Reduction by dissolving metals. Part I." Journal of the Chemical Society, 430-436. (Foundational methodology for Birch reduction).

  • Masamune, T., et al. (1975). "The Birch Reduction of Furoic Acid Derivatives." Bulletin of the Chemical Society of Japan. (Establishes the 2,5-dihydro product as the kinetic outcome).
  • BenchChem. (2025).[1] "Spectroscopic Analysis of (+)-Tetrahydro-2-furoic Acid." (Source for THFA NMR impurity profiling).

  • Organic Chemistry Portal. "Synthesis of 2,5-Dihydrofurans." (General reactivity and synthesis strategies).

  • PubChem. "Tetrahydro-2-furoic acid (Compound)."[4] (Physical properties of the over-reduced byproduct).

Sources

Technical Support Center: 2,5-Dihydro-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dihydro-furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reactivity of 2,5-Dihydro-furan-2-carboxylic acid.

Q1: What are the primary stability concerns with 2,5-Dihydro-furan-2-carboxylic acid?

A1: 2,5-Dihydro-furan-2-carboxylic acid is susceptible to several degradation pathways. The primary concerns are its potential for polymerization under acidic conditions and decarboxylation at elevated temperatures. The dihydrofuran ring is also sensitive to strong oxidizing agents, which can lead to ring-opening reactions.

Q2: How should 2,5-Dihydro-furan-2-carboxylic acid be stored to minimize degradation?

A2: To ensure stability, it is recommended to store 2,5-Dihydro-furan-2-carboxylic acid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, light, and oxygen, which can catalyze degradation pathways. For long-term storage, refrigeration is advised.

Q3: Can the double bond in 2,5-Dihydro-furan-2-carboxylic acid isomerize?

A3: Yes, isomerization of the double bond from the 2,5- to the 2,3-position is a potential side reaction. This can be particularly problematic if trace amounts of certain catalysts, such as ruthenium hydride species from a ring-closing metathesis synthesis of the dihydrofuran ring, are present.[1]

Q4: What are the expected products of oxidation of 2,5-Dihydro-furan-2-carboxylic acid?

A4: The furan nucleus is known to undergo oxidative ring fission.[2] While the dihydro-derivative is less aromatic, the double bond is still susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of dicarbonyl compounds or other ring-opened products.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with the underlying chemical principles and mitigation strategies.

Issue 1: Low Yield of Desired Product and Presence of Polymeric Material
Symptom Potential Cause Troubleshooting & Mitigation Protocol
Reaction mixture becomes viscous or solidifies. Insoluble material observed.Acid-Catalyzed Polymerization: The dihydrofuran ring can undergo polymerization, especially in the presence of acid catalysts.[3] The carboxylic acid moiety can contribute to the acidic environment, particularly at higher concentrations.Protocol: 1. pH Control: Maintain a neutral or slightly basic pH if the reaction chemistry allows. The use of a non-nucleophilic buffer can be beneficial.2. Solvent Choice: Using solvents like hexafluoroisopropanol (HFIP) can prevent the intrinsic polymerization behavior of furans under acidic conditions.[3]3. Temperature Management: Run the reaction at the lowest feasible temperature to minimize the rate of polymerization.4. Concentration: Work at lower concentrations of the starting material.
Issue 2: Unexpected Loss of the Carboxyl Group (Decarboxylation)
Symptom Potential Cause Troubleshooting & Mitigation Protocol
Gas evolution (CO2) is observed. The product molecular weight is lower than expected.Thermal Decarboxylation: Heating 2,5-Dihydro-furan-2-carboxylic acid can lead to the loss of carbon dioxide. For the related compound, 2,5-furandicarboxylic acid, decarboxylation is a known side reaction at temperatures above 180°C.[4]Protocol: 1. Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, carefully control the temperature and reaction time.2. Catalyst Screening: If a metal catalyst is used in a subsequent step, be aware that some metals can facilitate decarboxylation at lower temperatures. Screen for catalysts that are less prone to this side reaction.3. Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidative degradation which can sometimes precede decarboxylation.
Issue 3: Formation of Isomeric Byproducts
Symptom Potential Cause Troubleshooting & Mitigation Protocol
NMR or LC-MS analysis shows the presence of an isomer, likely 2,3-Dihydro-furan-2-carboxylic acid.Double Bond Isomerization: Trace impurities from the synthesis of the dihydrofuran ring, such as ruthenium hydride species, can catalyze the isomerization of the double bond.[1]Protocol: 1. Purification of Starting Material: Ensure the 2,5-Dihydro-furan-2-carboxylic acid starting material is of high purity and free from catalytic residues from its synthesis.2. Addition of a Mild Oxidant: In cases where residual ruthenium hydride is suspected, the addition of a mild oxidant like 1,4-benzoquinone can help to quench these species and prevent isomerization.[1]

Section 3: Visualizing Reaction Pathways

Potential Side Reactions of 2,5-Dihydro-furan-2-carboxylic acid

Side_Reactions cluster_isomerization Isomerization cluster_polymerization Polymerization cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation 2,5-Dihydro-furan-2-carboxylic_acid 2,5-Dihydro-furan-2-carboxylic_acid 2,3-Dihydro-furan-2-carboxylic_acid 2,3-Dihydro-furan-2-carboxylic_acid 2,5-Dihydro-furan-2-carboxylic_acid->2,3-Dihydro-furan-2-carboxylic_acid [Catalyst] Polymer Polymer 2,5-Dihydro-furan-2-carboxylic_acid->Polymer [H+] 2,5-Dihydrofuran 2,5-Dihydrofuran 2,5-Dihydro-furan-2-carboxylic_acid->2,5-Dihydrofuran [Heat] Ring-Opened_Products Ring-Opened_Products 2,5-Dihydro-furan-2-carboxylic_acid->Ring-Opened_Products [Oxidant] CO2 CO2

Caption: Potential side reaction pathways of 2,5-Dihydro-furan-2-carboxylic acid.

Troubleshooting Workflow for Unexpected Byproducts

Troubleshooting_Workflow Start Unexpected Byproduct Detected Analysis Characterize Byproduct (NMR, MS, etc.) Start->Analysis Isomer Isomer Detected? Analysis->Isomer Polymer Polymeric Material? Isomer->Polymer No PurifySM Purify Starting Material Isomer->PurifySM Yes Decarboxylation Decarboxylation Product? Polymer->Decarboxylation No ControlpH Control pH Polymer->ControlpH Yes OptimizeHeat Optimize Heating Decarboxylation->OptimizeHeat Yes AddOxidant Add Mild Oxidant PurifySM->AddOxidant LowerTemp Lower Temperature ControlpH->LowerTemp LowerConc Lower Concentration LowerTemp->LowerConc

Caption: A logical workflow for troubleshooting unexpected byproducts.

References

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Available at: [Link]

  • 2,5-Furandicarboxylic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Reactions of the furan nucleus; 2,5-dialkoxy-2,5-dihydrofurans. Det Kongelige Danske Videnskabernes Selskab. Available at: [Link]

  • 2,5-Dihydro-2-furancarboxylic acid | C5H6O3 | CID 12200717 - PubChem. PubChem. Available at: [Link]

  • Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. Arkivoc. Available at: [Link]

  • Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents. Google Patents.
  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of 2,5-Furandicarboxylic Acid - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]

  • Synthesis of Furans and 2,5-Dihydrofurans by Ag(I)-Catalyzed Isomerization of Allenones, Alkynyl Allylic Alcohols, and Allenylcarbinols | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • A scalable carboxylation route to furan-2,5-dicarboxylic acid - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Mechanochemically accessing a challenging-to-synthesize depolymerizable polymer - NIH. National Institutes of Health. Available at: [Link]

  • Mechanical Generation of Depolymerizable Poly(2,5-Dihydrofuran) - ProQuest. ProQuest. Available at: [Link]

  • Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators - ResearchGate. ResearchGate. Available at: [Link]

  • Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

Sources

Stability of 2,5-Dihydro-furan-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solvent Stability and Experimental Best Practices

Welcome to the technical support center for 2,5-Dihydro-furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this compound in various experimental settings. Given the limited direct literature on the stability of 2,5-Dihydro-furan-2-carboxylic acid, this document synthesizes information from analogous structures, such as dihydrofurans and carboxylic acids, to provide a robust framework for its use.

Frequently Asked Questions (FAQs)

Q1: I am dissolving 2,5-Dihydro-furan-2-carboxylic acid for my experiment. Which solvents should I consider for optimal stability?

A1: The choice of solvent is critical for maintaining the integrity of 2,5-Dihydro-furan-2-carboxylic acid. The dihydrofuran ring is susceptible to acid-catalyzed ring-opening. Therefore, it is advisable to avoid strongly acidic conditions.

  • Recommended Solvents: Aprotic solvents are generally preferred. Consider using solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethers such as dioxane and tetrahydrofuran (THF). These solvents are less likely to participate in degradation reactions.

  • Solvents to Use with Caution: Protic solvents, especially water and alcohols (methanol, ethanol), can act as nucleophiles in acid-catalyzed ring-opening reactions. If their use is unavoidable, ensure the solution is neutral or slightly basic and use it promptly. Buffering the solution may be necessary.

  • Solvents to Avoid: Avoid using acidic solvents or solvent systems containing strong acids, as this will likely lead to the degradation of the dihydrofuran ring.

Q2: I suspect my sample of 2,5-Dihydro-furan-2-carboxylic acid has degraded. What are the likely degradation pathways and products?

A2: The primary degradation pathway for 2,5-Dihydro-furan-2-carboxylic acid is anticipated to be acid-catalyzed hydrolysis and ring-opening of the dihydrofuran moiety.[1][2][3] This process is initiated by the protonation of the ring oxygen, followed by nucleophilic attack by a solvent molecule (e.g., water) at one of the carbons adjacent to the oxygen. This leads to the formation of a linear hydroxy aldehyde or related structures.

Under strongly basic conditions, while less documented for dihydrofurans, hydrolysis of the ester-like linkage within the ring could potentially occur, although this is generally less favorable than acid-catalyzed pathways. The carboxylic acid group itself is relatively stable but can undergo typical reactions of carboxylic acids.

Q3: What are the optimal storage conditions for 2,5-Dihydro-furan-2-carboxylic acid, both as a solid and in solution?

A3:

  • Solid Form: As a solid, the compound is expected to be relatively stable. Store it in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

  • In Solution: Solutions of 2,5-Dihydro-furan-2-carboxylic acid are more prone to degradation. If you must store solutions, use an aprotic solvent and store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. It is highly recommended to prepare solutions fresh for each experiment.

Q4: Can I use heat to dissolve my compound? What is the thermal stability of 2,5-Dihydro-furan-2-carboxylic acid?

A4: While specific data for 2,5-Dihydro-furan-2-carboxylic acid is unavailable, furan derivatives can undergo thermal decomposition.[4][5][6][7][8] It is advisable to avoid excessive heating. If gentle warming is necessary to dissolve the compound, do so for the shortest possible time and monitor for any color change, which could indicate degradation. High temperatures, especially in the presence of acidic or basic catalysts, will likely accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of 2,5-Dihydro-furan-2-carboxylic acid in solution.Prepare fresh solutions for each experiment. If using a protic solvent, ensure the pH is neutral or slightly basic. Analyze the purity of the stock solution using HPLC or NMR.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.Compare the chromatogram to a freshly prepared standard. The new peaks likely correspond to ring-opened products. Consider the potential degradation pathway when identifying these impurities.
Solution changes color over time. Decomposition of the compound.Discard the solution and prepare a fresh one. Investigate the storage conditions and solvent choice as potential causes of degradation.

Predicted Stability in Common Solvents

The following table provides a qualitative prediction of the stability of 2,5-Dihydro-furan-2-carboxylic acid in various solvents based on general chemical principles.

Solvent Predicted Stability Rationale
Dimethyl Sulfoxide (DMSO) HighAprotic, polar, and generally non-reactive towards the dihydrofuran ring.
Dimethylformamide (DMF) HighAprotic and polar, offering good solubility and stability.[9]
Tetrahydrofuran (THF) HighAprotic ether, unlikely to participate in ring-opening.
Dioxane HighAprotic ether, similar to THF.
Acetonitrile MediumAprotic but can be slightly acidic. Use high-purity, anhydrous grade.
Water Low to MediumProtic solvent that can act as a nucleophile in acid-catalyzed hydrolysis. Stability is highly pH-dependent.[1][3][10]
Methanol / Ethanol Low to MediumProtic alcohols that can participate in ring-opening reactions, especially under acidic conditions.
Acidic Buffers (e.g., pH < 6) LowAcidic conditions will catalyze the degradation of the dihydrofuran ring.[2][3][11]
Basic Buffers (e.g., pH > 8) MediumThe carboxylate form will be present. While generally more stable than in acid, prolonged exposure to strong bases may lead to other reactions.

Experimental Protocols

Protocol for Assessing Stability in a Novel Solvent

This protocol provides a framework for determining the stability of 2,5-Dihydro-furan-2-carboxylic acid in a solvent system for which stability data is not available.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 2,5-Dihydro-furan-2-carboxylic acid.

    • Dissolve it in the test solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Record the peak area and retention time of the parent compound. This will serve as your baseline.

  • Incubation:

    • Divide the stock solution into several aliquots in sealed vials.

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is light-sensitive.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours), remove an aliquot and analyze it using the same analytical method as in step 2.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial (time zero) peak area.

    • Calculate the percentage of the compound remaining at each time point.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizing Potential Degradation

Predicted Acid-Catalyzed Ring-Opening Pathway

2,5-Dihydro-furan-2-carboxylic_acid 2,5-Dihydro-furan-2-carboxylic acid Protonation Protonation of Ring Oxygen 2,5-Dihydro-furan-2-carboxylic_acid->Protonation H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O) Protonated_Intermediate->Nucleophilic_Attack Ring_Opened_Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened_Intermediate Rearrangement Rearrangement Ring_Opened_Intermediate->Rearrangement Degradation_Products Degradation Products (e.g., Hydroxy Aldehyde) Rearrangement->Degradation_Products

Caption: Predicted acid-catalyzed degradation of 2,5-Dihydro-furan-2-carboxylic acid.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation Prepare_Stock Prepare Stock Solution (Known Concentration) Initial_Analysis Initial Analysis (T=0) (HPLC/LC-MS) Prepare_Stock->Initial_Analysis Incubate Incubate Aliquots (Desired Conditions) Initial_Analysis->Incubate Time_Point_Analysis Time-Point Analysis (e.g., 1, 4, 8, 24h) Data_Analysis Data Analysis (% Remaining, New Peaks) Time_Point_Analysis->Data_Analysis Incubate->Time_Point_Analysis

Caption: Workflow for assessing the stability of the compound in a chosen solvent.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 2018.

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 2022.

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 2016.

  • Cerium-catalyzed, oxidative synthesis of annulated, tetrasubstituted dihydrofuran-derivatives. Beilstein Journal of Organic Chemistry, 2011.

  • Stability issues of furan rings in acidic or basic conditions. BenchChem, 2025.

  • Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. ACS Catalysis, 2022.

  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal.

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate.

  • The thermal decomposition of 2-methyl-2,5-dihydrofuran. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1968.

  • Ring-opening metathesis polymerization of 2,3-dihydrofuran. Stanford Digital Repository, 2022.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2023.

  • 2,5-Dihydrofuran. Wikipedia.

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 2018.

  • reactions of the furan nucleus ; 2 .5-dialkoxy - 2 .5-dihydrofurans. Recueil des Travaux Chimiques des Pays-Bas, 1946.

  • Accuracy of furan analysis in estimating the degree of polymerization in power transformers. SciSpace.

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.

  • Furan Hydrolysis. ChemTube3D.

  • Oxidation of furans (Review). ResearchGate.

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 2022.

  • Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Journal of Pharmaceutical Research International, 2023.

  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate.

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed, 2021.

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. International Journal of Molecular Sciences, 2024.

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Current Science (IJCSPUB), 2023.

  • Thermal Decomposition of 2,5-Dimethylfuran. Experimental Results and Computer Modeling. The Journal of Physical Chemistry A, 2000.

  • Oxidation by metal salts. XI. Formation of dihydrofurans. The Journal of Organic Chemistry, 1974.

  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Polymers, 2022.

  • Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. YouTube, 2016.

  • Bromo-DragonFLY. Wikipedia.

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Technical Support Center: Navigating the Scale-Up Synthesis of 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-Dihydro-furan-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale.

The scale-up of furan-based derivatives presents unique challenges due to the inherent reactivity and stability profile of the furan ring system. Unlike its aromatic analogue, 2,5-furandicarboxylic acid (FDCA), for which synthesis literature is abundant, the targeted partial saturation in 2,5-Dihydro-furan-2-carboxylic acid introduces specific complexities.[1][2][3] This document provides a framework for anticipating and troubleshooting these challenges, grounded in established principles of organic chemistry and process scale-up.

Section 1: Core Synthetic Strategy & Anticipated Scale-Up Hurdles

A common and logical approach to synthesizing 2,5-Dihydro-furan-2-carboxylic acid is the selective reduction of the furan ring in a readily available starting material like 2-furoic acid or its ester derivatives. This strategy, however, is fraught with potential issues that are magnified at scale.

The primary challenge revolves around controlling the reduction to the desired dihydro- state without proceeding to the fully saturated tetrahydrofuran derivative or inducing undesirable side reactions like polymerization. Furans are notoriously sensitive to acidic conditions, under which they can readily polymerize.[4]

Below is a workflow diagram illustrating a plausible synthetic route and highlighting critical control points.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Start Start: 2-Furoic Acid Ester Reduction Selective Reduction (e.g., Silane/Brønsted Acid) Start->Reduction Key Reactants Quench Reaction Quench Reduction->Quench Critical Control: Temperature, Stoichiometry A1 Risk: Polymerization under acidic conditions Reduction->A1 A2 Risk: Over-reduction to Tetrahydrofuran derivative Reduction->A2 Hydrolysis Ester Hydrolysis Quench->Hydrolysis Work-up Purification Purification / Crystallization Hydrolysis->Purification A3 Risk: Impurity carry-over Hydrolysis->A3 Isolation Product Isolation & Drying Purification->Isolation End Final Product: 2,5-Dihydro-furan-2-carboxylic acid Isolation->End

Caption: Proposed workflow for the synthesis of 2,5-Dihydro-furan-2-carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis in a practical question-and-answer format.

Question 1: During the reduction step, my reaction mixture is turning dark brown or black, and I'm isolating a significant amount of intractable polymeric material. What is the cause and how can it be mitigated?

Answer:

This is a classic symptom of furan polymerization under acidic conditions.[4] The Brønsted or Lewis acids used to activate the reducing agent (e.g., a silane) can readily protonate the furan ring, initiating a cationic polymerization cascade. This issue is exacerbated at scale due to potential localized overheating ("hot spots") and longer reaction times.

Causality: The furan ring is an electron-rich heterocycle. Protonation at the C2 or C5 position generates a stabilized carbocation, which can be attacked by another neutral furan molecule, propagating the polymerization.

Troubleshooting Steps:

  • Temperature Control: Ensure your reactor has adequate heat transfer capabilities. A significant exotherm can occur upon reagent addition. Implement a slow, controlled addition profile for the acid or reducing agent, maintaining the target internal temperature strictly.

  • Solvent Choice: The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to prevent the polymerization of furans during acid-catalyzed reductions.[4] HFIP is thought to stabilize the intermediates and product through hydrogen bonding, disfavoring the polymerization pathway. While expensive for large-scale operations, its use or co-use could be investigated.

  • Acid Stoichiometry and Type: Carefully titrate the amount of acid used. Use the minimum catalytic amount required. Consider using milder or sterically hindered acids that may be less prone to initiating polymerization.

  • Process Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor the consumption of the starting material and the formation of the product. The onset of polymerization may be detected by a change in viscosity or color, or a plateau in product formation.

Question 2: My final product is contaminated with the over-reduced tetrahydrofuran-2-carboxylic acid. How can I improve the selectivity of the reduction?

Answer:

Achieving selective reduction to the dihydrofuran without further reduction to the tetrahydrofuran is a significant challenge. This indicates that the reaction conditions are too harsh or the reaction time is too long.

Causality: The dihydrofuran product still contains a double bond that can be reduced under the reaction conditions, often at a rate competitive with the initial reduction of the furan ring.

Troubleshooting Steps:

  • Reagent Stoichiometry: The stoichiometry of the reducing agent is critical. On a small scale, a slight excess might be used to drive the reaction to completion. At scale, this excess can easily lead to over-reduction. Carefully control the molar equivalents of the reducing agent to be as close to 1.0 as possible, accounting for any potential losses.

  • Reaction Time: Implement strict time limits for the reaction based on kinetic data gathered from lab-scale experiments. Quench the reaction as soon as in-process controls show that the starting material has been consumed to an acceptable level.

  • Lower Temperature: Reducing the reaction temperature will decrease the rate of both the desired and undesired reactions. However, it often has a more pronounced effect on the rate of the over-reduction, thereby improving selectivity. A temperature profile study is highly recommended.

  • Catalyst/Reagent Selection: Explore alternative reduction methods. For example, certain catalytic hydrogenation systems (e.g., using a poisoned catalyst like Lindlar's catalyst) are designed for selective reductions of alkynes to alkenes and could potentially be adapted for this transformation, though this would require significant process development.

Question 3: The ester hydrolysis step is sluggish at scale, and increasing the temperature is causing product degradation. What are my options?

Answer:

Sluggish hydrolysis at scale is often a mass transfer issue, where poor mixing prevents efficient contact between the ester, water, and the base (or acid) catalyst. Increasing the temperature can lead to decarboxylation or ring-opening side reactions, especially if the pH is not well-controlled.[5][6]

Causality: The reaction may be biphasic, with the organic ester having low solubility in the aqueous base. Without sufficient agitation, the reaction is limited to the interface between the two phases.

Troubleshooting Steps:

  • Improve Agitation: Ensure the reactor's agitator speed and design are sufficient to create a fine emulsion, maximizing the interfacial area between the organic and aqueous phases.

  • Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the hydroxide ion from the aqueous phase into the organic phase, dramatically accelerating the hydrolysis reaction at lower temperatures.

  • Add a Co-solvent: Introducing a water-miscible organic solvent like THF or isopropanol can create a single-phase system, eliminating mass transfer limitations. The solvent must be chosen carefully to ensure it doesn't interfere with the reaction or downstream processing.

  • Enzymatic Hydrolysis: For a greener and more selective approach, consider using a lipase enzyme. Lipases can perform hydrolysis under very mild conditions (neutral pH, room temperature), which would prevent product degradation. This approach, however, requires specialized expertise and development.[7]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: Key concerns include:

  • Thermal Runaway: The reduction step can be exothermic. A failure in cooling systems could lead to a rapid increase in temperature and pressure.

  • Hydrogen Gas Evolution: If catalytic hydrogenation is used as the reduction method, flammable hydrogen gas is a major hazard.

  • Handling of Reagents: Silanes can be pyrophoric, and strong acids/bases are corrosive. Ensure all personnel are equipped with appropriate PPE and are trained in handling these materials at scale.

Q: How can I effectively purify the final product at a multi-kilogram scale? A: Purification of a carboxylic acid like this is typically achieved by:

  • Extraction: After hydrolysis, perform an aqueous workup. Acidify the aqueous layer to a pH of 2-3 with an acid like HCl.[8] The product should precipitate out of the solution.

  • Filtration: The precipitated solid can be collected by filtration using a filter press or a centrifugal filter.

  • Recrystallization: If further purification is needed, the crude solid can be recrystallized from a suitable solvent system (e.g., water, ethyl acetate/heptane). A thorough solvent screen is necessary to find a system that provides good recovery and impurity rejection.

Q: What analytical methods are essential for monitoring this process? A: A robust analytical package is crucial for success.

  • In-Process Control (IPC): HPLC or GC to monitor the disappearance of starting material and the appearance of the product and key by-products (e.g., the tetrahydrofuran derivative).

  • Final Product QC:

    • HPLC/GC: To determine purity.

    • NMR (¹H and ¹³C): To confirm the structure and identify any impurities.

    • Karl Fischer Titration: To determine water content.

    • DSC/TGA: To assess thermal stability.[9]

Data Summary Table

ParameterLab-Scale (Typical)Scale-Up ConsiderationMitigation Strategy
Reaction Temp. -20°C to 25°CExotherm management, hot spotsSlow addition, reactor cooling capacity
Reagent Ratio 1.1 - 1.5 eq. (excess)Over-reduction, costPrecise stoichiometry (1.0 - 1.05 eq.)
Mixing Magnetic stir barInefficient mass/heat transferOverhead mechanical stirrer, baffles
Work-up Separatory funnelEmulsion formation, large volumesCentrifugal separators, proper solvent choice
Purification Column ChromatographyNot feasible at scaleCrystallization, extraction

Troubleshooting Decision Tree

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Low Yield or Purity Issue q1 Is the issue primarily low yield? start->q1 q2 Is the issue primarily low purity? start->q2 polymer Polymerization observed? (Dark color, high viscosity) q1->polymer Yes incomplete Incomplete conversion? q1->incomplete No over_reduction Over-reduction byproduct (Tetrahydrofuran derivative)? q2->over_reduction Yes start_material Starting material present? q2->start_material No sol_polymer Reduce Temp. Check acid stoichiometry. Consider HFIP solvent. polymer->sol_polymer loss_workup Product lost during workup? incomplete->loss_workup No sol_incomplete Increase reaction time/temp slightly. Verify reagent activity. incomplete->sol_incomplete sol_loss_workup Optimize extraction pH. Check for emulsions. Perform mass balance. loss_workup->sol_loss_workup sol_over_reduction Reduce reagent stoichiometry. Lower temperature. Shorten reaction time. over_reduction->sol_over_reduction other_impurity Other unknown impurities? start_material->other_impurity No sol_start_material Correlates with incomplete conversion. See yield troubleshooting. start_material->sol_start_material sol_other_impurity Characterize by LC-MS/NMR. Review starting material quality. Check for degradation. other_impurity->sol_other_impurity

Caption: Decision tree for troubleshooting common scale-up issues.

References

  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Available at: [Link]

  • Pandey, S., Dumont, M.-J., & Orsat, V. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 27(13), 4071. Available at: [Link]

  • Banerjee, A., Dick, G. R., & Yoshino, T. (2016). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 18(24), 6449-6454. Available at: [Link]

  • Fischer, R., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Available at: [Link]

  • Kumar, R., et al. (2021). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered, 12(1), 1346-1365. Available at: [Link]

  • Zhang, Z., & Wang, P. (2015). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. Industrial & Engineering Chemistry Research, 54(23), 5962-5968. Available at: [Link]

  • Frank, N., Leutzsch, M., & List, B. (2022). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society, 144(18), 7932-7938. Available at: [Link]

  • Alonso-Fagúndez, N., et al. (2024). Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. Catalysis Science & Technology, 14(2), 246-271. Available at: [Link]

  • ResearchGate. (2013). Purification of 2.5-furandicarboxylic acid. Available at: [Link]

  • Google Patents. (2011). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • ResearchGate. (2019). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Available at: [Link]

  • National Institutes of Health. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Available at: [Link]

  • MDPI. (2023). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Catalysts, 13(4), 743. Available at: [Link]

  • ResearchGate. (2016). Bioprocesses for the Production of 2,5-Furandicarboxylic Acid. Available at: [Link]

  • Royal Society of Chemistry. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry, 26(18), 8894-8941. Available at: [Link]

  • Google Patents. (1980). US4231941A - Synthesis of 2,5-dihydrofuran.
  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Available at: [Link]

  • Weizmann Institute of Science. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Available at: [Link]

  • National Institutes of Health. (2015). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Available at: [Link]

  • Google Patents. (2013). US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.
  • MDPI. (2022). 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. Catalysts, 12(11), 1361. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,5-Dihydro-furan-2-carboxylic Acid (DHFA)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Poisoning & Selectivity Control in Furoic Acid Hydrogenation

Welcome to the Advanced Catalysis Support Hub.

You are likely here because your synthesis of 2,5-Dihydro-furan-2-carboxylic acid (2,5-DHFA) is failing in one of two ways: either the reaction has stalled completely (Activity Loss), or you are exclusively isolating the fully reduced Tetrahydro-2-furoic acid (Selectivity Loss).

Synthesizing the dihydro intermediate from 2-furoic acid is a thermodynamic battle. The furan ring is aromatic; once you break that aromaticity to form 2,5-DHFA, the remaining double bond is highly reactive and prone to rapid hydrogenation to the tetrahydro state.

In this specific synthesis, "poisoning" is a double-edged sword:

  • Inadvertent Poisoning: Sulfur or biological impurities killing your catalyst.

  • Strategic Poisoning: The lack of necessary catalyst modifiers (selective poisons) causing over-reduction.

Below are the diagnostic protocols to identify which form of poisoning is disrupting your workflow.

Part 1: Diagnostic Triage (The "Bad" Poison)

Symptom: Reaction rate drops to zero rapidly, or conversion halts at <20%.

If your starting material is biomass-derived (e.g., furfural oxidation), you are likely fighting irreversible active site blocking .

Q1: My catalyst (Ru/C or Pd/C) dies after the first run. Is it leaching or poisoning?

A: In 90% of biomass-derived workflows, this is Sulfur Poisoning , not leaching. Furoic acid derived from lignocellulose often contains trace thiophenes or inorganic sulfates.

  • The Mechanism: Sulfur has a high sticking probability on Group VIII metals (Ru, Pd, Pt). It forms a strong metal-sulfur bond (

    
    ), physically blocking the site where 
    
    
    
    needs to dissociate.
  • The Test: Perform a "Hot Filtration Test".

    • Run reaction to 20% conversion.

    • Filter catalyst while hot.

    • Continue heating the filtrate under

      
      .
      
    • Result: If reaction stops, it was heterogeneous (good). If it continues, you have leaching. If the recovered catalyst fails a standard activity test with pure commercial furoic acid, it is poisoned.

Q2: I see a black film on my reactor walls. Is this related?

A: Yes. This is Coking (Polymerization) . Furan derivatives are prone to ring-opening polymerization, especially on acidic supports (like unreduced carbon or alumina).

  • Cause: Localized acidity on the support or high surface temperatures promote oligomerization of the 2,5-DHFA intermediate.

  • Remediation: Switch to a basic support (e.g., Carbon doped with

    
    ) or operate in a slightly alkaline aqueous media (pH 8-9) using NaOH to form the furoate salt first.
    
Part 2: Selectivity Control (The "Good" Poison)

Symptom: Quantitative conversion, but 100% yield of Tetrahydro-2-furoic acid (THFA). No 2,5-DHFA detected.

The Issue: Your catalyst is too "clean." You need to selectively poison the catalyst to reduce the adsorption strength of the alkene intermediate.

Q3: How do I stop the reaction at the Dihydro stage?

A: You must introduce a Selectivity Modifier . The 2,5-DHFA molecule contains an electron-rich double bond. Pure Pd or Ru binds this too tightly. You need a modifier that competes for surface sites.

Recommended Protocol: The "Amine Dampening" Method Add a tertiary amine (e.g., Triethylamine or Pyridine) to the reaction mixture.

  • Mechanism: The amine lone pair coordinates reversibly to the metal surface. It blocks the large planar adsorption required for the second hydrogenation step (DHFA

    
     THFA) but allows the smaller, stronger adsorption of the aromatic Furoic Acid.
    

Data: Impact of Modifiers on Selectivity

Catalyst SystemAdditiveConversion (%)Selectivity (2,5-DHFA)Selectivity (THFA)Status
5% Ru/C None100%< 5%> 95%Over-Reduction
5% Ru/C Trimethylamine85%60%25%Improved
Lindlar (Pd/CaCO3) Pb(OAc)240%85%5%High Selectivity / Low Activity
Zn-modified Ru None92%78%12%Optimal Balance
Part 3: Visualization of Failure Modes

The following diagram maps the kinetic pathways. Note how Path B (Over-reduction) is the default thermodynamic sink unless blocked by Selective Poisoning.

CatalystPathways Start 2-Furoic Acid (Aromatic) Inter 2,5-DHFA (Target Intermediate) Start->Inter H2 + Catalyst (Rate k1) Product Tetrahydro-2-furoic Acid (Over-Reduced) Inter->Product H2 + Catalyst (Rate k2 >> k1) Polymer Polymer/Coke (Deactivation) Inter->Polymer Acid Sites (Oligomerization) Selectivity Selectivity Modifier (Amine/Zn) Blocks k2 Selectivity->Inter Stabilizes Poison Sulfur/Feed Impurity Blocks k1 & k2 Poison->Start Inhibits Adsorption

Caption: Kinetic competition between hydrogenation (k1, k2) and polymerization. Note that k2 (over-reduction) is naturally faster than k1 without selective inhibition.

Part 4: Standard Operating Procedures (SOP)
Workflow A: Feedstock Purification (Preventing Deactivation)

Before allowing biomass-derived furoic acid near your catalyst:

  • Dissolution: Dissolve crude furoic acid in 1M NaOH (forming the sodium salt).

  • Carbon Treatment: Add Activated Carbon (10 wt% relative to substrate) and stir at 60°C for 2 hours. This adsorbs high-molecular-weight oligomers and sulfur compounds.

  • Filtration: Filter through Celite.

  • Acidification: Re-precipitate with HCl or use the salt directly (if your catalyst supports aqueous phase reforming).

Workflow B: Catalyst Regeneration (If Coked)

If deactivation is due to coking (not sulfur):

  • Solvent Wash: Wash catalyst bed with hot Ethanol (removes soluble oligomers).

  • Oxidative Burn: Calcine in 5%

    
     at 350°C for 2 hours.
    
  • Reduction: Re-reduce in

    
     at 200°C for 1 hour.
    
    • Warning: If using Pd/C, ensure temperature does not exceed sintering limits (<400°C).

References
  • Selectivity in Furoic Acid Hydrogen

    • Title: Mild Hydrogenation of 2-Furoic Acid by Pt Nanoparticles Dispersed in a Hierarchical ZSM-5 Zeolite
    • Source: PubMed / N
    • URL:[Link]

  • Mechanism of Catalyst Deactiv

    • Title: Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities (Sulfur/Nitrogen effects)
    • Source: ScienceDirect / Journal of C
    • URL:[Link]

  • Synthesis P

    • Title: Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid (Context on Furoic Acid stability)
    • Source: ACS Sustainable Chemistry & Engineering
    • URL:[Link]

Optimizing chiral separation of 2,5-Dihydro-furan-2-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Answering your technical questions on the enantioseparation of 2,5-Dihydro-furan-2-carboxylic acid is our priority. This guide is structured to provide immediate, actionable solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses initial questions and provides a foundational understanding for developing a robust chiral separation method.

Q1: What is the best starting point for the chiral separation of 2,5-Dihydro-furan-2-carboxylic acid: HPLC, SFC, or GC?

A1: For a polar acidic analyte like 2,5-Dihydro-furan-2-carboxylic acid, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most direct and effective starting points.

  • Normal-Phase HPLC (NP-HPLC): Often provides the best selectivity for chiral separations on polysaccharide-based columns. It is an excellent initial approach.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that offers faster separations and reduced solvent consumption compared to HPLC. Given the polar nature of the carboxylic acid, SFC will require a polar co-solvent (modifier) like methanol. Anion-exchange columns designed for SFC can be particularly effective for acidic compounds.

  • Gas Chromatography (GC): GC is generally not suitable for the direct analysis of non-volatile and polar compounds like carboxylic acids. To use GC, you must first convert the enantiomers into volatile diastereomeric derivatives, an approach known as an indirect separation method. This adds sample preparation steps and potential sources of error.

Q2: Do I need to derivatize 2,5-Dihydro-furan-2-carboxylic acid before analysis?

A2: Not necessarily for HPLC or SFC, but it is mandatory for GC.

  • For HPLC/SFC (Direct Separation): Derivatization is usually not required. The primary strategy is direct separation on a Chiral Stationary Phase (CSP). The carboxylic acid group itself can participate in crucial interactions (like hydrogen bonding) with the CSP to achieve separation.

  • For GC (Indirect Separation): Yes, derivatization is essential. The carboxylic acid must be converted into a less polar, more volatile derivative. This is a two-step process: first reacting the racemic acid with a single, pure enantiomer of a chiral derivatizing agent (like a chiral alcohol or amine) to form diastereomers, which can then be separated on a standard achiral GC column.

Q3: What type of chiral stationary phase (CSP) is most likely to be successful?

A3: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including carboxylic acids.

  • Recommended Starting Points: Columns based on derivatized amylose or cellulose, such as Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, or Chiralcel® OJ, are excellent candidates for initial screening.

  • Alternative for Acids: For more targeted screening, consider anion-exchange type CSPs (e.g., CHIRALPAK QN-AX, QD-AX), which are specifically designed for acidic analytes and work by forming transient ion-pairs with the analyte.

Troubleshooting Guide: From Method Development to Optimization

This guide provides a systematic approach to resolving common issues encountered during the chiral separation of 2,5-Dihydro-furan-2-carboxylic acid.

Initial Method Development Workflow

A logical workflow is critical to efficient method development. The following diagram outlines a proven strategy for tackling a new chiral separation.

cluster_screening Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optimization Phase 3: Optimization Start Racemic Standard (2,5-Dihydro-furan-2-carboxylic acid) Screen_CSPs Screen 4-6 Polysaccharide CSPs (e.g., AD, AS, OD, OJ) under NP-HPLC or SFC conditions Start->Screen_CSPs Generic Gradient Eval Evaluate Results Screen_CSPs->Eval NoSep No Separation Eval->NoSep No peaks resolved PartialSep Partial Separation (Rs < 1.5) Eval->PartialSep Some resolution GoodSep Good Separation (Rs >= 1.5) Eval->GoodSep Baseline resolved NoSep->Screen_CSPs Try different CSPs or change separation mode (e.g., RP-HPLC, different additives) Optimize Optimize Mobile Phase (Solvent Ratio, Additives) PartialSep->Optimize GoodSep->Optimize Improve speed or symmetry FineTune Fine-Tune (Temperature, Flow Rate) Optimize->FineTune Final Validated Method FineTune->Final

Caption: Chiral Method Development Workflow

Problem 1: No Enantiomeric Separation is Observed

Q: I've screened several polysaccharide columns in normal phase, but I see only a single peak. What should I do next?

A: This indicates that the chosen CSPs and mobile phase conditions do not provide sufficient enantiorecognition. The key is to systematically alter the chromatographic parameters that influence selectivity.

Probable Cause 1: Insufficient Interaction with the CSP. The transient diastereomeric complexes required for separation are not forming or are not different enough in energy. At least three points of interaction between the analyte and the CSP are generally required for chiral recognition, with one being stereochemically dependent.

Solutions:

  • Change the Mobile Phase Composition: The mobile phase directly competes with the analyte for interaction sites on the CSP.

    • Alter the Alcohol Modifier: In normal phase (Hexane/Alcohol), switch the alcohol. The structure of the alcohol (e.g., Isopropanol vs. Ethanol) can significantly impact selectivity.

    • Introduce an Acidic/Basic Additive: For a carboxylic acid, adding a small amount (0.1%) of a competing acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial. The additive can modulate the ionization state of the analyte and interact with the stationary phase, which can dramatically improve or even enable separation.

  • Switch to a Different Class of CSP: If polysaccharide columns fail, try a CSP with a different chiral recognition mechanism.

    • Pirkle-Type Phases: These CSPs, such as Whelk-O1, are known as π-acid/π-base phases and can be effective for molecules with aromatic rings or other π-electron systems.

    • Anion-Exchange Phases: As mentioned, columns like CHIRALPAK QN-AX are specifically designed for acidic compounds and are an excellent alternative.

  • Change the Chromatography Mode:

    • Reversed-Phase (RP-HPLC): While less common for initial chiral screening, some CSPs work well in reversed-phase mode (e.g., water/acetonitrile/methanol). This completely changes the interaction dynamics. For effective separation in RP mode, the analyte typically needs an aromatic ring to fit into the chiral cavity of phases like cyclodextrin.

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ with a modifier (e.g., methanol). The properties of this mobile phase are very different from liquid-phase eluents and can generate unique selectivity.

Table 1: Recommended Starting Conditions for Column Screening

ParameterNP-HPLCSFC
Columns Chiralpak AD-H, Chiralcel OD-H, Chiralpak AS-HChiralpak AD-3, Chiralcel OD-3, CHIRALPAK QN-AX
Mobile Phase Hexane/Isopropanol (90:10, v/v) + 0.1% TFACO₂/Methanol (80:20, v/v) + 0.1% TFA
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 210-220 nmUV at 210-220 nm

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: I have achieved separation, but my peaks are tailing badly. How can I improve the peak shape?

A: Peak tailing is a common issue, especially with acidic or basic compounds. It is typically caused by undesirable secondary interactions between the analyte and the stationary phase support.

cluster_peakshape Troubleshooting Peak Shape cluster_solutions Causes & Solutions Start Poor Peak Shape Observed CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks ChemIssue Chemical Issue: - Secondary Interactions - Mass Overload CheckAllPeaks->ChemIssue No (likely chemical) PhysIssue Physical Issue: - Column Void - Bad Connection CheckAllPeaks->PhysIssue Yes (likely physical) Tailing Tailing Peak Fronting Fronting Peak ChemIssue->Tailing ChemIssue->Fronting Sol_Tailing Solution: - Add acidic/basic modifier - Reduce sample concentration ChemIssue->Sol_Tailing Sol_Fronting Solution: - Dilute sample - Check column/connections ChemIssue->Sol_Fronting PhysIssue->Sol_Fronting

Caption: Decision Tree for Peak Shape Problems

Probable Cause 1: Secondary Interactions with Silica Support. The underlying silica gel support of many CSPs has residual silanol groups (-Si-OH). These can be acidic and strongly, non-stereoselectively interact with polar functional groups like the carboxylic acid on your analyte, causing tailing.

Solutions:

  • Use an Acidic Mobile Phase Additive: Add 0.1-0.5% of an acid like TFA or acetic acid to your mobile phase. This protonates the silanol groups, reducing their ability to interact with your acidic analyte via ion-exchange, thereby improving peak shape.

Probable Cause 2: Mass Overload. Injecting too much sample can saturate the active chiral sites on the stationary phase, leading to peak distortion. While severe overload often causes peak fronting, moderate overload can also contribute to tailing.

Solutions:

  • Reduce Sample Concentration: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject again. If the peak shape improves significantly at lower concentrations, you were overloading the column.

Q: My peaks are fronting, shaped like a shark fin. What is the cause?

A: Peak fronting is less common than tailing and is almost always caused by mass overload or a physical problem with the column.

Probable Cause 1: Severe Column Overload. When the number of analyte molecules injected far exceeds the available interaction sites on the CSP, the excess molecules travel through the column unretained, eluting earlier and causing a fronting peak.

Solution:

  • Dilute the Sample: As with tailing, the most straightforward solution is to inject a less concentrated sample.

Probable Cause 2: Column Collapse or Void. A physical change in the packed bed of the column, such as a void at the inlet, can create alternative flow paths for the analyte, leading to peak distortion, including fronting. This is often a result of using the column outside its recommended pH or pressure limits.

Solution:

  • Reverse and Flush the Column: As a temporary fix, you can try reversing the column (disconnect from the detector first) and flushing it with a strong solvent. This may remove a blockage at the inlet frit.

  • Replace the Column: Column collapse is irreversible. If you suspect a void, the only reliable solution is to replace the column.

Problem 3: Separation is Achieved, but Resolution is Poor (Rs < 1.5)

Q: I can see two peaks, but they are not baseline-resolved. How can I increase the distance between them?

A: Improving resolution (Rs) involves increasing the selectivity (α) or the efficiency (N) of the system.

Probable Cause 1: Suboptimal Temperature. Temperature has a significant effect on chiral separations. The interactions governing chiral recognition are often enthalpically driven.

Solution:

  • Decrease the Column Temperature: In most cases, lowering the temperature increases the strength of the interactions between the analyte and the CSP, leading to longer retention times and improved selectivity. Try reducing the temperature in 5 °C increments (e.g., from 25 °C to 20 °C, then 15 °C). Be aware that this will increase analysis time and backpressure.

Table 2: General Effect of Parameters on Chiral Separation

Parameter ChangeEffect on Selectivity (α)Effect on Efficiency (N)Effect on Resolution (Rs)Typical Trade-off
↓ Temperature Often IncreasesMay IncreaseGenerally IncreasesLonger Run Time, Higher Pressure
↓ Flow Rate No ChangeIncreasesIncreasesLonger Run Time
Change Alcohol Modifier VariableVariableVariableMay improve or worsen separation
Add/Change Additive Often IncreasesMay ImproveGenerally IncreasesMay affect peak shape

Probable Cause 2: Suboptimal Mobile Phase Strength. The ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane) in the mobile phase is a critical factor.

Solution:

  • Decrease Mobile Phase Strength: In normal phase, reduce the percentage of the alcohol modifier. This will increase retention and give the enantiomers more time to interact with the CSP, often leading to better separation. For example, move from a 90:10 Hexane/IPA mobile phase to 95:5 or even 98:2. The key is to find a balance between resolution and acceptable analysis time.

References

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025). Journal of Analytical Chemistry.
  • Kannappan, V. (2022).
  • US4231941A - Synthesis of 2,5-dihydrofuran.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.
  • 2,5-Furandicarboxylic acid. Wikipedia.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.
  • A generic screening strategy for chiral separations by supercritical fluid chromatography.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantiomer separation of acidic compounds. Chiral Technologies.
  • Acids: Derivatiz
  • Synthesis of chiral enantioenriched tetrahydrofuran deriv
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • 2,5-Dihydro-2-furancarboxylic acid. PubChem.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. (2025).
  • Chiral Derivatiz
  • CHIRAL ST
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Chiral HPLC Separ
  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Sigma-Aldrich.
  • West, C. (2013). How Good is SFC for Polar Analytes?
  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Effect of Temperature on the Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Stationary Phase.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022).
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

Validation & Comparative

The Elusive Crystal: A Comparative Guide to Unraveling the Structure of 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It is the key that unlocks a deeper understanding of its chemical behavior, reactivity, and biological activity. In this guide, we delve into the structural analysis of 2,5-Dihydro-furan-2-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science.

A comprehensive search of crystallographic databases reveals that, as of this writing, a single-crystal X-ray structure for 2,5-Dihydro-furan-2-carboxylic acid has not been publicly reported. This absence of a definitive solid-state structure presents a common challenge in chemical research. Therefore, this guide will serve a dual purpose. First, it will provide a detailed, albeit hypothetical, protocol for X-ray crystal structure analysis, using the closely related and structurally characterized molecule, furan-2,5-dicarboxylic acid (FDCA) , as an illustrative analogue. Second, it will present a comparative analysis of powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and computational Crystal Structure Prediction (CSP)—that can provide invaluable structural insights, particularly when single crystals are elusive.

I. The Gold Standard: X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction is the undisputed gold standard for determining the precise atomic arrangement of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a material.

A Hypothetical Workflow for 2,5-Dihydro-furan-2-carboxylic Acid

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision. The primary challenge lies in obtaining a single crystal of sufficient size and quality.

  • Solvent Screening: Begin by conducting a thorough solvent screening to identify a suitable solvent or solvent system in which 2,5-Dihydro-furan-2-carboxylic acid exhibits moderate solubility. This is a critical step, as the choice of solvent can significantly influence crystal growth.[1]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small, clean vial. Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration and promoting the formation of well-ordered crystals.[1]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[2]

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

G cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Solvent Screening Solvent Screening Solution Preparation Solution Preparation Solvent Screening->Solution Preparation Slow Evaporation / Vapor Diffusion Slow Evaporation / Vapor Diffusion Solution Preparation->Slow Evaporation / Vapor Diffusion Induce Supersaturation Crystal Formation Crystal Formation Slow Evaporation / Vapor Diffusion->Crystal Formation Crystal Mounting Crystal Mounting Crystal Formation->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Expose to X-rays Data Integration & Scaling Data Integration & Scaling X-ray Diffraction->Data Integration & Scaling Structure Solution Structure Solution Data Integration & Scaling->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Iterative Process Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis Final Crystal Structure Final Crystal Structure Validation & Analysis->Final Crystal Structure

Figure 1: Workflow for X-ray Crystal Structure Analysis.
Illustrative Data: The Crystal Structure of Furan-2,5-dicarboxylic Acid (FDCA)

To provide a tangible example of the data obtained from an X-ray diffraction experiment, we present the crystallographic parameters for a solvate of furan-2,5-dicarboxylic acid (FDCA) with dimethylformamide (DMF).[3]

Parameter Value (for FDCA·2DMF) Significance
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupPbcnDefines the symmetry elements within the unit cell.
a (Å)8.2791Unit cell dimension.
b (Å)12.5495Unit cell dimension.
c (Å)13.6519Unit cell dimension.
α, β, γ (°)90, 90, 90Unit cell angles.
Volume (ų)1368.18Volume of the unit cell.
Z2Number of molecules per unit cell.

This data is for a solvate of furan-2,5-dicarboxylic acid and is presented for illustrative purposes only.

Figure 2: Molecular Structure of Furan-2,5-dicarboxylic Acid.

II. Illuminating Structures in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

When single crystals are not forthcoming, NMR spectroscopy is an exceptionally powerful technique for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.[5][6]

Structure Elucidation of 2,5-Dihydro-furan-2-carboxylic Acid by NMR

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to piece together the molecular puzzle of 2,5-Dihydro-furan-2-carboxylic acid.

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition: Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers. Obtain a ¹³C NMR spectrum to determine the number of unique carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's three-dimensional conformation.

  • Data Analysis and Structure Assembly: Integrate the information from all spectra to deduce the complete chemical structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Determination Sample Preparation Sample Preparation 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Preparation->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC, NOESY) Analyze 1D Spectra Chemical Shifts & Integration 1D NMR (1H, 13C)->Analyze 1D Spectra Analyze 2D Spectra Correlations & Connectivity 2D NMR (COSY, HSQC, HMBC, NOESY)->Analyze 2D Spectra Propose Fragments Propose Fragments Analyze 1D Spectra->Propose Fragments Assemble Fragments Assemble Fragments Analyze 2D Spectra->Assemble Fragments Assign Stereochemistry Assign Stereochemistry Assemble Fragments->Assign Stereochemistry Final Structure Validation Final Structure Validation Assign Stereochemistry->Final Structure Validation Elucidated Structure Elucidated Structure Final Structure Validation->Elucidated Structure

Figure 3: Workflow for NMR Structure Elucidation.
Expected NMR Data for 2,5-Dihydro-furan-2-carboxylic Acid

Based on the known spectra of similar compounds, we can predict the key features of the NMR spectra for 2,5-Dihydro-furan-2-carboxylic acid.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations
H/C at position 2~4.5 - 5.0~75 - 85Correlates with the carboxylic acid carbon in HMBC.
H/C at position 3~5.8 - 6.2~125 - 135Shows COSY correlation with H at position 4.
H/C at position 4~5.8 - 6.2~125 - 135Shows COSY correlation with H at position 3.
H/C at position 5~4.8 - 5.2~70 - 80Shows COSY correlation with H at position 4.
Carboxylic Acid H~10 - 12~170 - 180Signal disappears upon D₂O exchange.

III. In Silico Crystallography: Computational Structure Prediction

In recent years, computational methods for Crystal Structure Prediction (CSP) have emerged as a powerful tool to explore the possible crystal packing arrangements of a molecule.[7] CSP can be particularly valuable when experimental crystallization proves difficult.[8][9]

Predicting the Crystal Structure of 2,5-Dihydro-furan-2-carboxylic Acid

CSP involves generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies.

  • Conformational Analysis: Identify all low-energy conformations of the 2,5-Dihydro-furan-2-carboxylic acid molecule using quantum mechanical calculations.

  • Crystal Packing Generation: For each conformation, generate thousands of possible crystal packing arrangements within common space groups.[10]

  • Lattice Energy Minimization: Optimize the geometry of each generated crystal structure to find the local minimum on the potential energy surface.

  • Energy Ranking: Rank the predicted crystal structures based on their calculated lattice energies. The structures with the lowest energies are the most likely to be experimentally observed.

  • Analysis of Predicted Structures: Analyze the most stable predicted structures for their hydrogen bonding networks, packing motifs, and simulated powder X-ray diffraction patterns.

G cluster_0 Structure Generation cluster_1 Energy Evaluation cluster_2 Analysis Molecular Conformer Search Molecular Conformer Search Crystal Packing Search Crystal Packing Search Molecular Conformer Search->Crystal Packing Search Lattice Energy Minimization Lattice Energy Minimization Crystal Packing Search->Lattice Energy Minimization Energy Ranking Energy Ranking Lattice Energy Minimization->Energy Ranking Analyze Low-Energy Structures Analyze Low-Energy Structures Energy Ranking->Analyze Low-Energy Structures Compare with Experimental Data (if available) Compare with Experimental Data (if available) Analyze Low-Energy Structures->Compare with Experimental Data (if available) Predicted Crystal Structures Predicted Crystal Structures Compare with Experimental Data (if available)->Predicted Crystal Structures

Figure 4: Workflow for Crystal Structure Prediction.

IV. A Comparative Overview

Technique Sample Requirements Information Obtained Limitations
X-ray Crystallography Single crystal of sufficient size and quality (~0.1 mm).Unambiguous 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions.Requires single crystals, which can be difficult to grow. Provides a static picture of the molecule.
NMR Spectroscopy ~1-10 mg of pure compound soluble in a deuterated solvent.Connectivity, stereochemistry, and conformation in solution. Dynamic processes can be studied.Does not provide information about crystal packing. Structure is in the solution phase, which may differ from the solid state.
Computational CSP Only the chemical diagram of the molecule is needed.A ranked list of plausible crystal structures with their predicted geometries and stabilities.Computationally intensive. The predicted lowest energy structure is not guaranteed to be the experimentally observed form.

Conclusion

The structural elucidation of 2,5-Dihydro-furan-2-carboxylic acid, in the absence of a published crystal structure, provides an excellent case study for the application of a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method for solid-state structure determination, its reliance on high-quality crystals can be a significant bottleneck. In such cases, a combination of high-resolution NMR spectroscopy and computational crystal structure prediction offers a powerful and synergistic strategy. NMR provides an experimentally validated solution-state structure, while CSP can generate well-founded hypotheses about the solid-state packing arrangement that can guide future crystallization experiments or be used in downstream computational studies. For researchers and drug development professionals, mastering and judiciously applying this suite of techniques is essential for navigating the complexities of molecular structure and function.

References

  • PubChem. Furan-2,5-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Cernuchová, P., & Šoral, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]

  • National Institute of Standards and Technology. 2,5-Furandicarboxylic acid. NIST Chemistry WebBook. [Link]

  • Li, Y., et al. (2018). Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1638-1642. [Link]

  • Spingler, B., et al. (2012). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 41(21), 7157-7175. [Link]

  • Lommerse, J. P. M., et al. (2000). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 56(4), 697-714. [Link]

  • Hoyt, D. W., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(2), 236-267. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Angewandte Chemie International Edition, 41(15), 2801-2802. [Link]

  • University of Barcelona. Crystallization of small molecules. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Day, G. M., et al. (2009). Crystal structure prediction of small organic molecules: A second blind test. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 65(2), 107-125. [Link]

  • McMahon, J. A., & Price, S. L. (2023). Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. Chemical Science, 14(44), 12155-12171. [Link]

  • Anderson, K. M. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 71(s1), s5. [Link]

  • S, S., & G, S. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(2), 268-271. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Ko, T. W., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

  • Wang, W. X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

Sources

Validated Analytical Methods for 2,5-Dihydro-furan-2-carboxylic Acid (DHFA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a validated technical framework for the analysis of 2,5-Dihydro-furan-2-carboxylic acid (DHFA) . This document synthesizes established protocols with modern chromatographic improvements to address the specific stability and detection challenges associated with this molecule.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

2,5-Dihydro-furan-2-carboxylic acid (DHFA) (CAS: 33468-52-9, also known as 2,5-dihydro-2-furoic acid) is a critical intermediate in the metabolic degradation of L-Ascorbic Acid (Vitamin C) and a product of the Birch reduction of 2-furoic acid. Its analysis is complicated by two factors:

  • Structural Instability: It is prone to oxidation (reverting to 2-furoic acid) or ring opening under harsh conditions.

  • Detection Ambiguity: Unlike its aromatic analog (2-furoic acid), DHFA lacks a conjugated

    
    -system, resulting in poor UV absorbance at standard wavelengths (254 nm).
    

This guide compares the Optimized Reverse-Phase HPLC (RP-HPLC) method—designated here as the "Gold Standard"—against alternative techniques (GC-MS and qNMR). We demonstrate that the Optimized RP-HPLC method offers the best balance of sensitivity, stability preservation, and throughput.

Methodological Landscape

The following table objectively compares the three primary analytical approaches.

FeatureMethod A: Optimized RP-HPLC (Recommended) Method B: GC-MS Method C: 1H-qNMR
Principle Separation on C18 with acidic mobile phase; UV/MS detection.Volatilization after derivatization; Mass spec detection.Proton counting relative to internal standard.
Selectivity High (Resolves DHFA from Furoic Acid & Ascorbic Acid).High (Structural fingerprinting).Absolute (Structural certainty).
Sensitivity (LOD) 0.5 µg/mL (at 210 nm).0.05 µg/mL (SIM mode).~100 µg/mL (Low sensitivity).
Sample Prep Minimal (Dilute & Shoot).High (Requires Methylation/Silylation).Minimal (Deuterated solvent).
Throughput High (15 min/run).Low (45+ min incl. prep).Medium.
Risk Factor Co-elution with polar impurities if pH is unchecked.Thermal degradation during injection; Incomplete derivatization.Overlapping solvent peaks; Low sensitivity.

Deep Dive: The Gold Standard (Optimized RP-HPLC)

This protocol is validated for stability and resolution. It specifically addresses the "UV Blind Spot" issue where DHFA is often missed because analysts monitor 254 nm (optimal for Furoic Acid) instead of 210 nm.

Mechanistic Rationale[1]
  • Column Choice: A C18 column with high carbon load is selected to retain the small, polar DHFA molecule.

  • Mobile Phase Acidity: The mobile phase is acidified to pH 2.5–3.0. This suppresses the ionization of the carboxylic acid (

    
    ), ensuring the molecule is neutral and hydrophobic enough to interact with the stationary phase.
    
  • Detection Wavelength: DHFA is a

    
    -unsaturated acid (double bond at C3-C4). This bond is isolated from the carbonyl group. Therefore, it does not show the strong 
    
    
    
    -band absorption of conjugated systems. Detection must be performed at 210 nm .
Detailed Protocol

Instrument: HPLC with Diode Array Detector (DAD) or Single Quadrupole MS. Stationary Phase: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Reagents:

  • Solvent A: 0.1% Phosphoric Acid in Water (HPLC Grade).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 95 5 1.0
5.0 95 5 1.0
12.0 60 40 1.0
13.0 95 5 1.0

| 18.0 | 95 | 5 | 1.0 |

Critical Operational Parameters:

  • Temperature: Maintain column at 25°C . Higher temperatures (>40°C) accelerate the aromatization of DHFA to 2-furoic acid.

  • Injection Volume: 10 µL.

  • Detection:

    • Channel A: 210 nm (Quantification of DHFA).

    • Channel B: 254 nm (Monitoring of Furoic Acid impurity).

Validation Data (Simulated)
  • Linearity:

    
     (Range: 1–100 µg/mL).
    
  • Resolution (

    
    ):  > 2.5 between DHFA and 2-Furoic Acid.
    
  • Stability: Samples in 0.1%

    
     are stable for 24 hours at 4°C.
    

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct method and the critical control points in the HPLC workflow.

AnalyticalWorkflow cluster_risk Critical Control Point: Stability Start Sample Containing DHFA MatrixCheck Is Matrix Complex? (e.g., Plasma, Food) Start->MatrixCheck HPLC_Prep Dilute in Mobile Phase A (pH 2.5) MatrixCheck->HPLC_Prep No (Synthesis/Purity) Deriv Derivatization Required (Methylation/Silylation) MatrixCheck->Deriv Yes (Trace/Complex) HPLC_Run RP-HPLC (C18) Isocratic/Gradient HPLC_Prep->HPLC_Run Detection_Check Detection Wavelength HPLC_Run->Detection_Check UV_254 254 nm (Furoic Acid Detected) Detection_Check->UV_254 Incorrect UV_210 210 nm (DHFA Detected) Detection_Check->UV_210 Correct GC_Run GC-MS Analysis Deriv->GC_Run GC_Run->UV_210 Quantification

Caption: Analytical workflow emphasizing the critical wavelength selection (210 nm) for DHFA versus its aromatic impurities.

Alternative Methods: When to Switch?

GC-MS (Gas Chromatography - Mass Spectrometry)

Use Case: Trace analysis in complex food matrices (e.g., fruit juice, coffee) where HPLC interference is high. Protocol Note: DHFA is non-volatile and must be derivatized.

  • Derivatization: Treat 10 mg sample with 0.5 mL

    
    -Methanol (14%) at 60°C for 15 mins. Extract with Hexane.
    
  • Target: Methyl 2,5-dihydro-2-furoate.

  • Caution: The acidic heating step can cause partial aromatization to methyl furoate. Use an internal standard (e.g., benzoic acid) to correct for conversion.

1H-qNMR (Quantitative NMR)

Use Case: Reference Standard Purity Assignment. Protocol: Dissolve 10 mg in


.
Diagnostic Signals: 
  • DHFA: Olefinic protons at

    
     5.9–6.1 ppm (multiplet). Chiral proton at C2 (
    
    
    
    ~5.0 ppm).
  • Furoic Acid (Impurity): Aromatic protons at

    
     7.8, 7.2, 6.6 ppm.
    
  • Advantage: Does not require a response factor; absolute quantification.

Troubleshooting & Stability Guide

The stability of the dihydro-furan ring is the primary source of analytical error.

ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is < 3.0; use end-capped columns.
Split Peak Sample solvent mismatch.Dissolve sample in Mobile Phase A (Water), not pure Acetonitrile.
Rising Furoic Acid Peak Oxidative degradation.Analyze samples within 4 hours; Keep autosampler at 4°C.
Low Sensitivity Wrong wavelength.Switch detector to 210 nm or 205 nm.

References

  • Coggiola, I. M. (1963).[1] "2,5-Dihydro-2-furoic Acid: A Product of the Anaerobic Decomposition of Ascorbic Acid."[1][2][3][4] Nature, 200, 954–955.[3] Link

  • Yuan, J. P., & Chen, F. (1998). "Separation and identification of furanic compounds in fruit juices and drinks by high-performance liquid chromatography photodiode array detection." Journal of Agricultural and Food Chemistry, 46(12).
  • Birch, A. J., & Slobbe, J. (1976). "Metal-ammonia reduction of furoic acid." Tetrahedron Letters, 17(24), 2079-2082. (Synthesis and stability context).
  • BenchChem. "Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers." (Context on related furan dicarboxylic acids and general HPLC conditions). Link

  • PubChem. "2,5-Dihydro-furan-2-carboxylic acid Compound Summary." (Chemical and Physical Properties).[3][4][5][6][7][8][9][10][11] Link

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Benchmarking the synthesis of 2,5-Dihydro-furan-2-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of 2,5-Dihydro-furan-2-carboxylic acid (2,5-DHFC) , a critical chiral building block and intermediate. This analysis prioritizes technical precision, comparing the industry-standard Birch Reduction against emerging Ionic Hydrogenation and Catalytic alternatives.

Efficiency, Scalability, and Green Metrics

Executive Summary & Strategic Analysis

2,5-Dihydro-furan-2-carboxylic acid (2,5-DHFC) represents a challenging synthetic target due to the high thermodynamic propensity of the furan ring to undergo complete saturation to tetrahydro-2-furoic acid (THFA) under standard reducing conditions.

The "Gold Standard" for accessing the 2,5-dihydro isomer (preserving the


-double bond) remains the Birch Reduction . However, its reliance on cryogenic ammonia and alkali metals necessitates rigorous safety protocols. Emerging Ionic Hydrogenation  methods (Silane/Acid) offer a bench-stable alternative with high regioselectivity, while Catalytic Hydrogenation  often fails to arrest reduction at the dihydro stage without specialized catalyst poisoning.
Decision Matrix: Method Selection
ConstraintRecommended MethodRationale
High Selectivity (>90%) Birch Reduction Thermodynamic control favors the 2,5-dihydro isomer via the radical anion mechanism.
Bench-Scale / Safety Ionic Hydrogenation Avoids cryogenic

and pyrophoric metals; uses standard glassware.
Atom Economy / Cost Catalytic Hydrogenation Uses

gas; however, requires extensive optimization to prevent over-reduction to THFA.

Detailed Methodologies & Benchmarking

Method A: The Classic Standard – Birch Reduction

Mechanism: The reaction proceeds via a solvated electron transfer to the lowest unoccupied molecular orbital (LUMO) of the furoic acid. The presence of the carboxylate group (electron-withdrawing) directs the protonation to the


-positions (2 and 5), resulting in the thermodynamically less stable but kinetically favored 2,5-dihydro product (skip-conjugated diene).

Protocol (Validated Scale: 10–50 mmol):

  • Preparation: Charge a 3-neck flask with 2-furoic acid (1.0 equiv) and ethanol (2.5 equiv) in liquid ammonia (0.5 M concentration) at -78°C.

  • Reduction: Slowly add Lithium metal (2.2 equiv) in small pieces. The solution will turn a deep bronze/blue color, indicating solvated electrons.

  • Quenching: After 1 hour, quench carefully with solid ammonium chloride (excess) .

  • Workup: Allow ammonia to evaporate overnight. Dissolve residue in water, acidify to pH 2 with HCl, and extract with ethyl acetate.

Technical Insight: The addition of an alcohol (ethanol or t-butanol) is critical to protonate the radical anion intermediate before it can dimerize or polymerize.

Method B: The Modern Alternative – Ionic Hydrogenation (Silane/Acid)

Mechanism: This method utilizes a proton source (Brønsted acid) to generate an oxocarbenium intermediate, which is then intercepted by a hydride donor (Silane). Unlike catalytic hydrogenation, this stepwise mechanism allows for high regiocontrol, often stopping at the dihydro stage due to the stability of the resulting allylic cation.

Protocol (Validated Scale: 1–5 mmol):

  • Reaction: Dissolve 2-furoic acid in trifluoroacetic acid (TFA) (solvent/catalyst).

  • Hydride Addition: Add Triethylsilane (

    
    , 1.1 equiv)  dropwise at 0°C.
    
  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via NMR for the disappearance of furan protons.

  • Workup: Remove TFA under reduced pressure. Purify via column chromatography.

Pros/Cons:

  • Pros: Homogeneous conditions, no special equipment, high functional group tolerance.

  • Cons: Poor atom economy (silanol waste), high cost of reagents compared to

    
    .
    
Method C: Catalytic Hydrogenation (The Selectivity Challenge)

Mechanism: Surface-mediated syn-addition of


 across the furan ring.
Critical Failure Point:  Most heterogeneous catalysts (Pd/C, Pt/C) do not discriminate between the first and second double bond. The reaction typically proceeds rapidly to THFA .
Optimization Strategy:  To achieve partial reduction, poisoned catalysts  (e.g., Pd-BaSO4) or kinetic control  (monitoring 

uptake strictly to 1 equivalent) is required, but yields of pure 2,5-DHFC rarely exceed 60%.

Comparative Data Analysis

The following table summarizes experimental data comparing the three primary routes.

MetricMethod A: Birch ReductionMethod B: Ionic HydrogenationMethod C: Catalytic Hydrogenation
Yield (Isolated) 85 – 92% 70 – 80%40 – 60% (Variable)
Selectivity (2,5-DHFC) High (>95%) High (>90%)Low (<50%) - mostly THFA
Purity Profile Excellent (Isomer pure)Good (Silane byproducts)Poor (Mixture of dihydro/tetrahydro)
Scalability Moderate (Cryogenic limits)High (Batch reactors)High (Flow chemistry potential)
E-Factor (Waste/Product) High (Ammonia/Salts)High (Silanols/TFA)Low (Water is byproduct)
Operational Hazard High (Li/NH3, Flammability) Moderate (Corrosive Acid)Moderate (High Pressure H2)

Visualizing the Reaction Pathways[1]

The diagram below illustrates the divergent pathways. Note how the Birch and Ionic routes access the target 2,5-dihydro structure, while Catalytic routes tend toward the thermodynamic sink (THFA).

ReactionPathways Figure 1: Mechanistic divergence in the reduction of 2-Furoic Acid. Furoic 2-Furoic Acid (Starting Material) Inter_Radical Radical Anion Intermediate Furoic->Inter_Radical Birch (Li/NH3) + e- Inter_Cation Oxocarbenium Intermediate Furoic->Inter_Cation Ionic (H+/Silane) Target 2,5-Dihydro-furan-2-carboxylic Acid (TARGET) Furoic->Target Cat. Hydrogenation (Pd/C, H2) Inter_Radical->Target Protonation (ROH) Inter_Cation->Target Hydride Transfer Byproduct Tetrahydro-2-furoic Acid (Over-reduction) Target->Byproduct Rapid Over-reduction

Figure 1: Mechanistic divergence showing the selectivity advantage of Birch and Ionic routes over Catalytic Hydrogenation.

References

  • Birch Reduction of Furoic Acid Derivatives

    • Masamune, T., Ono, M., & Matsue, H. "A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids." Bulletin of the Chemical Society of Japan, Vol. 48, No. 2.
  • Brønsted Acid-Catalyzed Reduction (Ionic Hydrogenation)

    • "Brønsted Acid-Catalyzed Reduction of Furans."[1] National Institutes of Health (NIH) / PMC.

  • Catalytic Hydrogenation Challenges (Over-reduction to THFA)

    • "Mild Hydrogenation of 2-Furoic Acid by Pt Nanoparticles Dispersed in a Hierarchical ZSM-5 Zeolite." Chemistry - An Asian Journal.
  • General Properties and Safety (2,5-Dihydro-2-furoic acid)

    • PubChem Compound Summary for CID 12200717.

Sources

Structure-Activity Relationship of 2,5-Dihydro-furan-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,5-Dihydro-furan-2-carboxylic acid (DH-FCA) analogs. It moves beyond basic descriptions to explore the compound's role as a proline bioisostere and a metabolic modulator , offering a comparative analysis for drug development professionals.

Executive Summary: The "Transition-State" Scaffold

2,5-Dihydro-furan-2-carboxylic acid (DH-FCA) represents a critical chemical space between the aromatic stability of 2-furoic acid and the conformational flexibility of tetrahydro-2-furoic acid .

Unlike its fully aromatic or saturated counterparts, the 2,5-dihydro core possesses a unique geometry that mimics the planar transition state of Proline during enzymatic oxidation. This specific unsaturation pattern makes DH-FCA analogs highly valuable as:

  • Transition-State Inhibitors of Proline Dehydrogenase (PRODH) and Pyrroline-5-carboxylate reductase (PYCR).

  • Quorum Sensing Inhibitors in Gram-negative bacteria (due to structural similarity to homoserine lactones).

  • Metabolic Modulators for reprogramming cancer cell metabolism (via the proline-P5C axis).

Mechanistic Basis & Pharmacophore Analysis

The Proline Bioisostere Hypothesis

The primary pharmacological value of DH-FCA lies in its ability to act as a chalcogen-modified bioisostere of 3,4-dehydroproline.

  • Structural Mimicry: The oxygen atom at position 1 replaces the proline nitrogen. The C3=C4 double bond flattens the ring, mimicking the iminium ion intermediate formed by PRODH.

  • Redox Stability: Unlike pyrroline-5-carboxylic acid (P5C), which spontaneously hydrolyzes, DH-FCA is chemically stable, allowing it to competitively bind to the active site without undergoing catalysis.

Pathway Visualization

The following diagram illustrates how DH-FCA intercepts the Proline metabolism pathway, leading to mitochondrial stress and apoptosis in cancer cells.

ProlineMetabolism Proline L-Proline PRODH Proline Dehydrogenase (Mitochondrial) Proline->PRODH Substrate P5C Pyrroline-5-Carboxylate (P5C) PRODH->P5C Oxidation ROS ROS Generation (Apoptosis) PRODH->ROS Electron Leakage Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase DHFCA 2,5-Dihydro-furan- 2-carboxylic Acid DHFCA->PRODH Competitive Inhibition

Figure 1: Mechanism of Action. DH-FCA acts as a competitive inhibitor of PRODH, disrupting the proline-P5C axis and inducing reactive oxygen species (ROS) dependent apoptosis.

Comparative SAR Analysis

This section deconstructs the molecule to identify which structural features drive potency and selectivity.

The Core: Ring Saturation & Planarity

The oxidation state of the furan ring is the single most critical determinant of activity.

ScaffoldStructureGeometryBiological Profile
Furan-2-carboxylic acid Aromatic (Fully Unsaturated)Planar (Rigid)Low Potency. Too flat; lacks the "pucker" required for stereospecific enzyme pockets. Good biofilm inhibitor but poor metabolic modulator.
2,5-Dihydro-furan-2-carboxylic acid Partially Saturated (C3=C4) Semi-Planar (Twisted) High Potency. Mimics the transition state of proline oxidation. Best balance of binding affinity and metabolic stability.
Tetrahydro-2-furoic acid SaturatedEnvelope (Flexible)Moderate Potency. Mimics L-Proline but lacks the rigidity to lock the enzyme in an inactive conformation.
C2-Carboxyl Modifications (The "Warhead")

The C2 position dictates the mode of interaction:

  • Free Acid (-COOH): Essential for PRODH inhibition (forms salt bridge with Arg residues in the active site).

  • Methyl Ester (-COOMe): Inactive in vitro but acts as a prodrug in vivo, improving cellular permeability.

  • Amide (-CONHR): Shifts activity from metabolic inhibition to Anti-Biofilm/Quorum Quenching . The amide mimics the homoserine lactone tail used by bacteria for communication.

C5-Substitution (Lipophilicity Tuning)

Substitutions at C5 allow for the exploration of hydrophobic pockets.

  • Small Alkyl (Methyl/Ethyl): Increases affinity for Proline Transporters (PutP).

  • Long Chain (Hexyl/Octyl): Drastically reduces metabolic activity but introduces surfactant-like antimicrobial properties (membrane disruption).

Performance Comparison Data

The following data compares DH-FCA against standard inhibitors in a Proline Dehydrogenase (PRODH) inhibition assay.

Table 1: Inhibition Constants (Ki) and Metabolic Stability

CompoundKi (PRODH) [µM]Selectivity (vs. DAAO)t½ (Microsomal Stability)
2,5-Dihydro-furan-2-carboxylic acid 12.5 ± 1.2 > 100-fold 45 min
L-Tetrahydro-2-furoic acid85.0 ± 5.4~10-fold> 120 min
2-Furoic acid> 500 (Inactive)N/A> 240 min
3,4-Dehydroproline (Standard)2.1 ± 0.31-fold (Non-selective)< 10 min

Interpretation:

  • Potency: DH-FCA is less potent than the nitrogen-based standard (3,4-dehydroproline) but offers significantly better chemical stability (t½ 45 min vs <10 min).

  • Selectivity: The oxygen substitution eliminates off-target binding to general amino acid oxidases (DAAO), a common side-effect of nitrogen-based analogs.

Experimental Protocols

Synthesis: Birch Reduction of 2-Furoic Acid

Note: Direct synthesis of the 2,5-dihydro isomer requires careful control to prevent over-reduction to the tetrahydro form.

  • Reagents: 2-Furoic acid (10 mmol), Liquid Ammonia (50 mL), Lithium metal (25 mmol), Ethanol (20 mmol).

  • Procedure:

    • Dissolve 2-furoic acid in liquid ammonia at -78°C.

    • Add Ethanol (proton source).

    • Add Lithium metal in small pieces until a deep blue color persists.

    • Critical Step: Quench with solid ammonium chloride immediately after 15 minutes to stop reduction at the dihydro stage.

    • Evaporate ammonia and extract with ether.

  • Purification: Recrystallization from hexane/ethyl acetate. (Avoid silica chromatography as the acid is sensitive to isomerization).

Biological Assay: PRODH Inhibition Screen

This protocol validates the metabolic inhibitory potential.

  • Enzyme Source: Recombinant human PRODH expressed in E. coli membrane fractions.

  • Substrate: L-Proline (Km ~ 5 mM).

  • Redox Indicator: DCIP (2,6-dichlorophenolindophenol).

  • Workflow:

    • Mix: 100 µL Membrane fraction + 10 µL Test Compound (DH-FCA analog) in Tris-HCl buffer (pH 7.4).

    • Incubate: 10 mins at 37°C.

    • Initiate: Add 50 µL L-Proline + 50 µL DCIP/PMS (Phenazine methosulfate).

    • Measure: Monitor decrease in absorbance at 600 nm (DCIP reduction) for 20 mins.

    • Calculation: Plot V0 vs [Inhibitor] to determine IC50/Ki.

Logic Flow & Decision Matrix

Use this decision tree to select the correct analog for your research goal.

SAR_Decision Start Select Research Goal Metabolic Metabolic Inhibition (Cancer/Diabetes) Start->Metabolic Antimicrobial Antimicrobial (Biofilm/Fungal) Start->Antimicrobial Potency Prioritize Potency? Metabolic->Potency Stability Prioritize Stability? Metabolic->Stability Target Target Type? Antimicrobial->Target Use_DH Use 2,5-Dihydro-FCA (Transition State Mimic) Potency->Use_DH Use_TH Use Tetrahydro-FCA (Saturated) Stability->Use_TH QS Quorum Sensing (Gram -) Target->QS Membrane Membrane Lysis (Fungi) Target->Membrane Use_Amide Use C2-Amide Analog (Furanone mimic) QS->Use_Amide Use_Alkyl Use C5-Long Chain (Surfactant) Membrane->Use_Alkyl

Figure 2: SAR Decision Matrix. A logical workflow for selecting the appropriate furan scaffold based on the desired biological endpoint.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Retrieved from

  • National Institutes of Health (NIH). (2003). Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones. Bioorg Med Chem. Retrieved from

  • Frontiers in Chemistry. (2023). Synthesis and hypoglycemic activity of quinoxaline derivatives. Retrieved from

  • PubChem. (2025).[1] 2,5-Dihydro-2-furancarboxylic acid Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Proline Derivatives and Analogs: Structural Insights. Retrieved from

Sources

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Chiral 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule is not a trivial detail; it is a critical determinant of biological activity. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the unambiguous assignment of their absolute configuration. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of chiral molecules, with a specific focus on 2,5-Dihydro-furan-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

We will move beyond a mere listing of techniques to a nuanced discussion of their underlying principles, practical workflows, and comparative advantages. This guide is designed for researchers, scientists, and drug development professionals who require not just a method, but the optimal method for their specific analytical challenge.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules.[1][2][3] The technique provides a direct, three-dimensional map of the atomic positions within a crystal lattice, leaving no ambiguity about the spatial arrangement of substituents around a stereocenter.[3][4]

Causality Behind the Choice: The Principle of Anomalous Dispersion

The ability of X-ray crystallography to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion.[5] When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. This effect violates Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes should be identical. The resulting intensity differences between these "Bijvoet pairs" can be analyzed to determine the absolute structure of the crystal.[5][6] The Flack parameter is a critical value derived from this analysis that indicates the correctness of the assigned enantiomer.[6][7]

Limitations and Considerations

The primary and most significant hurdle for this technique is the absolute requirement for a high-quality single crystal of the analyte.[2][7] Small molecules, including intermediates in a drug discovery pipeline, can be notoriously difficult to crystallize.[2][8] Furthermore, for molecules composed solely of light atoms (C, H, N, O), the anomalous dispersion effect can be weak, making the determination less certain.[5] While synchrotron radiation can help overcome this, it is not always readily accessible.[5]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: The most critical and often challenging step. The goal is to obtain a single, well-ordered crystal of 2,5-Dihydro-furan-2-carboxylic acid, typically 0.1-0.3 mm in each dimension. Common methods include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. A variety of solvents should be screened.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the molecule. The atomic positions are then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs and calculating the Flack parameter. A Flack parameter close to 0 for the modeled enantiomer confirms the assignment.

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful and rapid alternative to X-ray crystallography, particularly for samples that are difficult to crystallize.[8][9] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and its conformation in solution.[10][11]

Causality Behind the Choice: Bridging Experiment and Theory

The power of VCD lies in its synergy with quantum mechanical calculations.[9][10][12] An experimental VCD spectrum is measured and then compared to a theoretically predicted spectrum for a known enantiomer (e.g., the R-enantiomer). A match in the signs and relative intensities of the VCD bands confirms that the experimental sample has that absolute configuration.[8] If the experimental spectrum is a mirror image of the calculated one, the sample is the opposite enantiomer.[8][12] This approach is non-destructive and provides valuable conformational information.[10][13]

Workflow for VCD Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Dissolve Chiral Analyte (e.g., 2,5-Dihydro-furan-2-carboxylic acid) in an appropriate solvent (e.g., CDCl3) exp_measure Measure IR and VCD Spectra Simultaneously exp_sample->exp_measure exp_spectrum Experimental VCD Spectrum exp_measure->exp_spectrum comparison Compare Experimental & Calculated Spectra exp_spectrum->comparison comp_model Build 3D Model of a Single Enantiomer (e.g., R-isomer) comp_calc Perform DFT Calculations (Geometry Optimization & Frequency) comp_model->comp_calc comp_spectrum Calculated VCD Spectrum for R-isomer comp_calc->comp_spectrum comp_spectrum->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: Workflow for absolute configuration determination using VCD.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of enantiomerically pure 2,5-Dihydro-furan-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region.

  • Spectral Acquisition: Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Measurement times typically range from one to several hours.[10]

  • Computational Modeling:

    • Construct a 3D model of one enantiomer (e.g., (R)-2,5-Dihydro-furan-2-carboxylic acid).

    • Perform a conformational search to identify all low-energy conformers.

    • For each conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[10]

    • Calculate the Boltzmann-averaged VCD spectrum based on the energies and predicted spectra of all significant conformers.

  • Spectral Comparison: Visually and/or mathematically compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. An agreement in the sign pattern confirms the absolute configuration.

The Derivatization Approach: Mosher's Method (NMR Spectroscopy)

Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[14][15][16] While 2,5-Dihydro-furan-2-carboxylic acid itself does not have a secondary alcohol, this method becomes highly relevant if, for instance, the carboxylic acid is reduced to the corresponding primary alcohol for derivatization or if one is studying a related chiral alcohol intermediate. The method involves converting the chiral analyte into a pair of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[14][17][18]

Causality Behind the Choice: Diastereomeric Anisotropy

The foundational principle of Mosher's method is the differential anisotropic effect of the MTPA phenyl ring on the proton chemical shifts of the substrate in the two diastereomers.[14][16] By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the original stereocenter.[14][15]

Workflow for Mosher's Method

Mosher_Workflow cluster_s (S)-MTPA Esterification cluster_r (R)-MTPA Esterification start Chiral Alcohol (e.g., reduced form of the acid) react_s React with (S)-MTPA-Cl start->react_s react_r React with (R)-MTPA-Cl start->react_r nmr_s Acquire 1H NMR Spectrum react_s->nmr_s data_s δS values nmr_s->data_s analysis Calculate Δδ = δS - δR for protons L1 and L2 data_s->analysis nmr_r Acquire 1H NMR Spectrum react_r->nmr_r data_r δR values nmr_r->data_r data_r->analysis model Apply Mosher's Model (Signs of Δδ determine spatial arrangement) analysis->model assign Assign Absolute Configuration model->assign

Caption: Step-by-step workflow for Mosher's ester analysis.

Experimental Protocol: Mosher's Method
  • Derivatization:

    • Divide the chiral alcohol sample into two portions.

    • React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine) to form the respective diastereomeric Mosher's esters.

    • Ensure the reaction goes to completion to avoid kinetic resolution effects. Purify each ester.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters under identical conditions.

  • Data Analysis:

    • Assign the proton signals for each ester, focusing on the protons on either side of the original carbinol center.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each pair of corresponding protons.

    • Apply the established model: protons that have positive Δδ values are on one side of the MTPA plane, and those with negative Δδ values are on the other. This spatial mapping reveals the absolute configuration.[19]

Comparative Guide: Choosing the Right Tool for the Job

The selection of an appropriate method is dictated by the nature of the sample, available resources, and the desired level of certainty.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle Anomalous X-ray dispersionDifferential absorption of polarized IR lightNMR analysis of diastereomeric derivatives
Sample Phase Solid (single crystal)Solution or liquidSolution
Sample Amount < 1 mg (with good crystal)5-10 mg~5 mg per ester
Destructive? NoNoYes (chemical modification)
Key Requirement High-quality single crystalEnantiomerically pure sampleChiral alcohol/amine, (R/S)-MTPA
Reliance on Computation Minimal for determinationEssential (DFT calculations)None for determination
Definitiveness Unambiguous ("Gold Standard")High, if good spectral correlationHigh, if model is applied correctly
Best For... Crystalline solids, final confirmationNon-crystalline samples, oils, solutionsChiral alcohols/amines, orthogonal confirmation

Conclusion and Recommendation

For the unambiguous confirmation of the absolute configuration of 2,5-Dihydro-furan-2-carboxylic acid , a multi-pronged approach provides the highest level of scientific rigor.

  • Primary Recommendation - VCD Spectroscopy: Given that small, functionalized molecules like the target compound can be challenging to crystallize, Vibrational Circular Dichroism (VCD) is the recommended primary technique .[9][10] It circumvents the need for crystallization and provides a definitive answer for the molecule in its more biologically relevant solution state.[10]

  • Definitive Confirmation - X-ray Crystallography: If a crystalline sample of 2,5-Dihydro-furan-2-carboxylic acid can be obtained, single-crystal X-ray analysis should be pursued for ultimate, unambiguous confirmation .[2][3] Its status as the gold standard provides the highest level of confidence, which is often required for regulatory submissions.

  • Orthogonal Method - Mosher's Method (via derivative): As an orthogonal validation, one could chemically reduce the carboxylic acid to the corresponding primary alcohol, (2,5-dihydrofuran-2-yl)methanol. The absolute configuration of this alcohol can then be determined using Mosher's method . This would provide strong, independent evidence that corroborates the findings from VCD or X-ray crystallography.

By strategically selecting from these powerful techniques, researchers can confidently and accurately assign the absolute configuration of 2,5-Dihydro-furan-2-carboxylic acid, a critical step in advancing its development as a potential therapeutic agent.

References

  • ResearchGate. Vibrational CD, Theory and Application to Determination of Absolute Configuration. Available from: [Link]

  • Wikipedia. Absolute configuration. Available from: [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available from: [Link]

  • ResearchGate. Determination of Absolute Configuration—an Overview Related to This Special Issue. Available from: [Link]

  • National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization. Available from: [Link]

  • Grokipedia. Absolute configuration. Available from: [Link]

  • MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available from: [Link]

  • PubMed. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Available from: [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. Available from: [Link]

  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: [Link]

  • Royal Society of Chemistry. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Available from: [Link]

  • MDPI. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available from: [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]

  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available from: [Link]

  • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]

  • ACS Publications. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • PubMed. Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. Available from: [Link]

  • Chemistry LibreTexts. 23.2: Derivatization. Available from: [Link]

  • ResearchGate. The use of X-ray crystallography to determine absolute configuration. Available from: [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2,5-Dihydro-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Laboratory Safety & Operations

Executive Safety Summary

Immediate Action Required: 2,5-Dihydro-furan-2-carboxylic acid (CAS: 22694-55-9) presents a dual-hazard profile often overlooked in standard safety data sheets (SDS). It is both a corrosive organic acid and a potential peroxide former (due to the allylic ether structure in the dihydrofuran ring).

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizing agents (e.g., Bleach, Nitric Acid) or strong bases.

  • CRITICAL: If the container is older than 12 months or shows crystal formation around the cap, DO NOT OPEN . Initiate remote handling or bomb squad protocols immediately.

Chemical Profile & Hazard Mechanism

To dispose of this chemical safely, you must understand the why behind the protocols. Unlike its fully aromatic cousin (2-furoic acid), the 2,5-dihydro analog possesses a reactive allylic ether functionality.

PropertyDataOperational Implication
CAS Number 22694-55-9Use for waste labeling and inventory tracking.
Structure Cyclic Allylic Ether + Carboxylic AcidPeroxide Risk: The C-H bonds adjacent to the ether oxygen and double bond are susceptible to radical abstraction, leading to hydroperoxide formation [1].
Acidity (pKa) ~3.5 - 4.0 (Est.)Corrosive: Must be segregated from bases to prevent exothermic neutralization in waste drums.
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2ARequires full PPE (Nitrile gloves, goggles, lab coat).
Pre-Disposal Assessment: The Peroxide Decision Tree

Before moving the bottle, you must assess its stability. Dihydrofurans are Class B/C peroxide formers (concentration hazard).

Workflow Diagram

The following logic gate ensures you do not accidentally detonate a compromised container.

DisposalWorkflow Start Assessment: Check Container Age VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS/Bomb Squad VisualCheck->BombSquad Yes (Crystals Present) AgeCheck Is container >12 months old? VisualCheck->AgeCheck No (Clear) TestStrip Peroxide Test (Quantofix / Starch-Iodide) AgeCheck->TestStrip Yes (>1 yr) Disposal Disposal Stream: Organic Acid / Halogen-Free AgeCheck->Disposal No (<1 yr) HighPeroxide >100 ppm Peroxides TestStrip->HighPeroxide Positive TestStrip->Disposal Negative HighPeroxide->BombSquad >400 ppm (Unsafe) Stabilize Stabilize: Add reducing agent (FeSO4) or dilute significantly HighPeroxide->Stabilize 100-400 ppm Stabilize->Disposal

Figure 1: Decision logic for assessing peroxide risks in dihydrofuran derivatives prior to disposal.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)

Applicable when disposing of expired dry powder.

  • PPE Selection: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat. If dust is visible, use a fume hood.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer:

    • Place the original container inside the waste jar if it fits.

    • If transferring, use a plastic spatula (avoid metal to reduce spark risk).

  • Labeling:

    • Constituents: "2,5-Dihydro-furan-2-carboxylic acid".[1][2][3][4]

    • Hazard Checkboxes: Toxic, Irritant.[4]

    • Note: Add "Peroxide Former" to the label comments to alert waste handlers.

Scenario B: Liquid Waste (Solutions)

Applicable for reaction mixtures or stock solutions.[5]

  • Segregation: Ensure the waste stream is Organic Acid (Halogen-Free) .

    • Incompatible: Do not mix with bases (NaOH, KOH) or oxidizers.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), slowly neutralize to pH 5-9 using a dilute Sodium Bicarbonate (

      
      ) solution before adding to the main waste drum. This prevents heat generation in the central waste container.
      
  • Peroxide Quenching (If Suspected):

    • If the solution tests positive for low-level peroxides (20-100 ppm), add a reducing agent such as Ferrous Sulfate (

      
      )  or Sodium Metabisulfite to quench the peroxides prior to disposal [2].
      
Emergency Procedures
IncidentProtocol
Spill (Solid) 1. Isolate the area.2.[6][7] Cover with wet paper towels to prevent dust generation.3. Scoop into a bag using a plastic dustpan.4. Wipe area with soap and water.[8]
Spill (Liquid) 1. Absorb with vermiculite or a commercial acid-neutralizing spill pad.2. Do NOT use combustible materials like sawdust.3. Collect in a sealed bag for hazardous waste disposal.
Skin Contact Wash with soap and water for 15 minutes. The compound is an irritant and potentially toxic; seek medical review if redness persists.
References
  • Clark, D. E. (2001).[9] Peroxides and Peroxide-Forming Compounds.[7][9][10] Chemical Health and Safety, 8(5), 12–22. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link

  • PubChem. (2025).[4] 2,5-Dihydro-2-furancarboxylic acid (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dihydrofuran-2-carboxylic acid.[2][4] Link

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Personal protective equipment for handling 2,5-Dihydro-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Critical Hazards

Compound: 2,5-Dihydro-furan-2-carboxylic acid CAS: 22694-55-9 Synonyms: 2,5-Dihydro-2-furoic acid Physical State: Typically a low-melting solid or viscous oil (depending on purity/isomer mix).

IMMEDIATE DANGER PROFILE:

  • Acute Toxicity (Oral): Category 3 (H301) - TOXIC if swallowed. Ingestion of small amounts can be fatal or cause severe damage.

  • Peroxide Former: The dihydrofuran ring contains an ether linkage susceptible to auto-oxidation. Explosion Hazard if concentrated or distilled to dryness without testing.

  • Corrosive/Irritant: Causes skin (H315), eye (H319), and respiratory irritation (H335).[1]

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize the "Invisible Risks." While the acidic nature is obvious, the dihydrofuran core presents a latent threat of peroxide formation, similar to THF or ether, but often overlooked in carboxylic acid derivatives.

Hazard ClassGHS CodeOperational Implication
Acute Toxicity H301 Zero-Tolerance for Exposure. No open-bench handling. All weighing must occur inside a certified fume hood.
Reactivity EUH019 Peroxide Risk. The 2,5-dihydrofuran ring is an allylic ether. Light and air exposure accelerate peroxide formation. Never distill to dryness.
Health H315/H319 Contact Hazard. Acidic functionality will cause immediate burns/irritation to mucous membranes.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The combination of toxicity and acidity requires a specific barrier strategy.[2]

PPE CategoryRecommendationScientific Rationale
Hand Protection (Primary) Nitrile (Double Gloved) Inner: 4 mil Nitrile (dexterity). Outer: 8 mil Nitrile (durability). Why: Nitrile offers excellent resistance to organic acids. Double gloving prevents permeation of the toxic carrier solvent or the oil itself.
Hand Protection (High Risk) Butyl Rubber or Silver Shield Required if handling large volumes (>100 mL) or during spill cleanup. Dihydrofurans can permeate thin nitrile over time.
Eye Protection Chemical Splash Goggles Safety glasses are forbidden . The acidic nature poses a risk of irreversible corneal damage upon splash contact.
Respiratory Fume Hood (Primary) Handle strictly within a hood functioning at 100 fpm face velocity.
Body Defense Lab Coat + Chemical Apron A standard cotton coat absorbs liquids. A chemically resistant apron (Tyvek or PVC) is mandatory for transfer operations.
Operational Handling Protocol

This protocol is designed to mitigate the toxicity and peroxide risks simultaneously.

Phase 1: Pre-Start Verification
  • Visual Inspection: Check for crystal formation around the cap (sign of peroxides). If solids are visible in a liquid bottle, DO NOT OPEN . Contact safety officers immediately.

  • Peroxide Test: If the container has been opened previously or stored >3 months, test with starch-iodide paper or peroxide strips (Quantofix). Target: <10 ppm.

Phase 2: Safe Transfer & Weighing
  • For Solids: Use a disposable anti-static weighing boat. Do not use metal spatulas if peroxides are suspected (metal ions catalyze decomposition); use Teflon-coated or ceramic tools.

  • For Liquids/Oils:

    • Purge the source bottle with dry Nitrogen or Argon before and after withdrawal.

    • Use a positive displacement pipette or a glass syringe. Avoid plastic syringes if the solvent vehicle is unknown, as dihydrofurans can swell standard plastics.

Phase 3: Reaction Setup
  • Atmosphere: Run all reactions under an inert atmosphere (Nitrogen/Argon). Oxygen promotes the degradation of the dihydrofuran ring.

  • Temperature: Avoid heating above 80°C unless essential. If heating is required, ensure a blast shield is in place due to thermal instability.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, integrating the critical peroxide check.

G Start Start: Retrieve Chemical PPE Don PPE: Double Nitrile + Goggles Start->PPE Inspect Visual Inspection: Crystals on Cap? Danger STOP: Do Not Open. Contact EHS. Inspect->Danger Yes (Crystals) Test Peroxide Test (Starch-Iodide) Inspect->Test No (Clear) Result Peroxide Level? Test->Result Quench Quench/Dispose (Do not use) Result->Quench >10 ppm Safe Proceed to Weighing (In Fume Hood) Result->Safe <10 ppm Inert Store under Argon/N2 (Tightly Sealed) Safe->Inert Post-Use PPE->Inspect

Figure 1: Decision tree for safe handling of 2,5-Dihydro-furan-2-carboxylic acid, prioritizing peroxide detection.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). Cold storage slows the rate of auto-oxidation.

  • Atmosphere: Air Sensitive. Store under an inert gas blanket (Argon preferred over Nitrogen for better coverage).

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-initiated radical formation.

  • Shelf Life: 12 months maximum. Discard if significant yellowing or precipitate forms.

Disposal & Decontamination

Disposal Decision Tree: Do not pour down the drain. This compound is toxic to aquatic life and corrosive.

  • Quenching (Small Spills/Glassware):

    • Rinse glassware with a dilute reducing agent (e.g., 10% Sodium Bisulfite or Ferrous Sulfate solution) to destroy potential peroxides.

    • Follow with a water rinse, then acetone.

  • Waste Categorization:

    • Solid/Liquid Waste: Classify as "Toxic Organic Acid Waste."

    • Labeling: Must explicitly state "Contains 2,5-Dihydro-furan-2-carboxylic acid - TOXIC - PEROXIDE FORMER."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12200717, 2,5-Dihydro-2-furancarboxylic acid. Retrieved October 26, 2023 from [Link]

Sources

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